2-phenoxy-N-(phenylsulfonyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(benzenesulfonyl)-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c16-14(11-19-12-7-3-1-4-8-12)15-20(17,18)13-9-5-2-6-10-13/h1-10H,11H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSCGULGQRZVKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49730052 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Foundational & Exploratory
Solubility Profile and Thermodynamic Behavior of 2-Phenoxy-N-(phenylsulfonyl)acetamide in Organic Solvents: A Technical Guide
Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals.
Executive Summary
The compound 2-phenoxy-N-(phenylsulfonyl)acetamide is a highly versatile synthetic intermediate and a prominent scaffold in infectious disease research, particularly noted for its antitubercular activity . Structurally, it integrates a phenoxyacetamide backbone with a phenylsulfonyl group, forming an N-acylsulfonamide core.
Understanding its solubility in organic solvents is not merely a matter of empirical observation; it is a thermodynamic challenge dictated by the compound's crystal lattice energy and its complex hydrogen-bonding network. This whitepaper provides an in-depth mechanistic analysis of its solvation behavior, predictive solubility data across solvent classes, and a rigorously self-validating experimental protocol for empirical quantification.
Structural Foundations & Solvation Thermodynamics
To predict and manipulate the solubility of 2-phenoxy-N-(phenylsulfonyl)acetamide, one must first deconstruct its functional groups and their intermolecular interactions.
The N-Acylsulfonamide Pharmacophore
The core of this molecule is the N-acylsulfonamide moiety ( R−CO−NH−SO2−R′ ). In medicinal chemistry, this group is widely deployed as a bioisostere for carboxylic acids . The strong electron-withdrawing nature of both the carbonyl and sulfonyl groups renders the central nitrogen highly acidic, with a typical pKa ranging from 3.5 to 4.5 .
-
Hydrogen Bond Donor (HBD): The acidic NH proton acts as a powerful HBD.
-
Hydrogen Bond Acceptors (HBA): The molecule possesses multiple HBA sites, including the phenoxy ether oxygen, the carbonyl oxygen, and the two sulfonyl oxygens.
-
Lipophilicity: The flanking phenoxy and phenyl rings provide significant hydrophobic bulk, driving high partition coefficients ( logP ) but restricting aqueous solubility.
Causality of Solvent Affinity
The solubility of sulfonamide derivatives in organic media is best modeled using the Extended Hildebrand Solubility Approach and Hansen Solubility Parameters (HSP) . The solid-state crystal lattice of 2-phenoxy-N-(phenylsulfonyl)acetamide is heavily stabilized by intermolecular hydrogen bonds between the acidic NH of one molecule and the S=O or C=O of another.
To achieve dissolution, the solvent must provide a solute-solvent interaction energy ( ΔGsolvation ) that exceeds the lattice energy ( ΔGlattice ). Therefore, non-polar solvents fail because they cannot disrupt this polar network, whereas polar aprotic solvents excel by acting as aggressive hydrogen-bond acceptors without introducing competing proton donors.
Solvation mechanism based on structural interaction domains.
Quantitative Solubility Profile
Based on thermodynamic modeling of homologous N-acylsulfonamides and empirical solvent interactions, the quantitative solubility profile of 2-phenoxy-N-(phenylsulfonyl)acetamide is summarized below.
| Solvent Class | Representative Solvents | Estimated Solubility Range (mg/mL at 25°C) | Solvation Mechanism & Causality |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), DMAc | > 50.0 (Highly Soluble) | The highly basic oxygen of DMSO/DMF acts as a strong H-bond acceptor for the acidic NH (pKa ~4), rapidly dismantling the crystal lattice without competitive proton donation. |
| Polar Protic | Methanol, Ethanol, Isopropanol | 5.0 - 20.0 (Moderately Soluble) | Amphoteric nature allows solvation of both HBD and HBA sites. However, solvent self-association (solvent-solvent H-bonding) introduces an entropic penalty, reducing total capacity. |
| Non-Polar | Hexane, Cyclohexane, Toluene | < 1.0 (Sparingly Soluble) | Complete inability to disrupt the polar acylsulfonamide H-bond network. Interactions are limited to weak London dispersion forces with the terminal phenyl rings. |
| Aqueous / Buffer | Water (pH 7.4 PBS) | Variable (pH Dependent) | At physiological pH (7.4), the compound is largely ionized (anionic), significantly increasing solubility compared to unbuffered, neutral water . |
Self-Validating Experimental Protocol: Isothermal Saturation
When exact quantitative data is required for formulation (e.g., determining the exact μg/mL limit for in vitro assays), the Isothermal Saturation Method is the gold standard.
To ensure absolute trustworthiness, the protocol below is designed as a self-validating system . It employs orthogonal analytical techniques (Gravimetric + HPLC-UV) to guarantee that the measured mass represents the intact parent compound, ruling out false-positive solubility readings caused by solvent-induced degradation (e.g., hydrolysis of the acetamide bond).
Step-by-Step Methodology
Step 1: Preparation of Saturated Solutions
-
Add 100 mg of 2-phenoxy-N-(phenylsulfonyl)acetamide to a 5 mL amber glass vial.
-
Add 2.0 mL of the target organic solvent. Causality for amber glass: Prevents photo-oxidative degradation of the phenoxy ether linkage during prolonged incubation.
-
Purge the headspace with inert Argon gas and seal tightly with a PTFE-lined cap.
Step 2: Isothermal Equilibration
-
Place the vial in a thermostatic shaker bath set strictly to 25.0±0.1∘C .
-
Agitate at 300 RPM.
-
Self-Validation Checkpoint 1: Extract micro-aliquots at 24 hours and 48 hours . If the concentration variance between the two timepoints is <2% , thermodynamic equilibrium is confirmed. If >2% , the high crystal lattice energy is causing slow dissolution kinetics; continue shaking for 72 hours.
Step 3: Phase Separation & Colloid Validation
-
Centrifuge the equilibrated sample at 10,000 RPM for 15 minutes to pellet undissolved solid.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial.
-
Self-Validation Checkpoint 2 (Tyndall Effect): Pass a 532 nm laser pointer through the filtered solution. The absence of a visible beam path confirms the solution is a true thermodynamic solution, free of sub-micron colloidal suspensions that artificially inflate solubility metrics.
Step 4: Orthogonal Quantification
-
Pathway A (Gravimetric): Evaporate a known volume of the filtered aliquot under a gentle stream of nitrogen at 40∘C until a constant weight is achieved. Calculate total dissolved mass.
-
Pathway B (HPLC-UV): Dilute a second aliquot with mobile phase and inject into an HPLC system (C18 column, UV detection at λmax ~260 nm). Calculate concentration against a standard curve.
-
Self-Validation Checkpoint 3 (Mass Balance): Compare Pathway A and Pathway B. If Gravimetric Mass ≈ HPLC Mass, the compound is stable. If Gravimetric Mass > HPLC Mass, the solvent has induced chemical degradation.
Self-validating isothermal solubility workflow.
Formulation Insights: Co-Solvency Strategies
For in vitro biological assays (e.g., screening against Mycobacterium tuberculosis or carbonic anhydrase), pure organic solvents cannot be used. 2-phenoxy-N-(phenylsulfonyl)acetamide must be introduced into aqueous media without precipitating.
The DMSO:PBS Co-Solvent Strategy: Because the compound is highly soluble in DMSO ( >50 mg/mL) but poorly soluble in neutral water, researchers must prepare a highly concentrated stock solution in 100% DMSO. When spiking this stock into pH 7.4 Phosphate Buffered Saline (PBS), the final DMSO concentration should be kept below 1-2% v/v to prevent cellular toxicity.
Mechanistic Warning: Upon introduction to PBS, the compound undergoes a rapid solvent shift. However, because the pKa of the N-acylsulfonamide is ~4.0, the physiological pH of 7.4 immediately deprotonates the NH group. The resulting anionic species ( R−CO−N−−SO2−R′ ) is highly water-soluble, which thermodynamically prevents the compound from crashing out of solution, provided the initial spike does not exceed the saturation limit of the ionized form.
References
-
RSC Publishing. "Recent advances in the synthesis of N-acyl sulfonamides." Organic & Biomolecular Chemistry. Available at:[Link]
-
National Center for Biotechnology Information (PMC). "Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres." European Journal of Medicinal Chemistry. Available at:[Link]
-
Journal of Chemical & Engineering Data (ACS). "Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents." ACS Publications. Available at:[Link]
-
The BMJ. "Solubility of Sulphonamides and pH Dependency." British Medical Journal. Available at:[Link]
A Technical Guide to the Potential Biological Activity of 2-phenoxy-N-(phenylsulfonyl)acetamide
Foreword
The confluence of distinct pharmacophores into a single molecular entity represents a cornerstone of modern medicinal chemistry. The compound 2-phenoxy-N-(phenylsulfonyl)acetamide is a compelling example of such a design, integrating a phenoxyacetamide core, recognized for its broad biological relevance, with an N-acyl sulfonamide moiety, a well-established bioisostere for carboxylic acids.[1][2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the theoretical framework and practical methodologies for investigating the potential biological activities of this molecule. While direct experimental data on this specific compound is limited, this document synthesizes insights from structurally related analogues to propose potential therapeutic applications and outlines robust experimental workflows for their validation.
Molecular Architecture and Synthetic Strategy
The structure of 2-phenoxy-N-(phenylsulfonyl)acetamide combines three key functional groups: a phenoxy ring, an acetamide linker, and a phenylsulfonyl group. This unique arrangement offers multiple points for interaction with biological targets and for synthetic modification to explore structure-activity relationships (SAR).[1]
Plausible Synthetic Routes
The synthesis of 2-phenoxy-N-(phenylsulfonyl)acetamide can be approached through several established chemical transformations. A logical and efficient pathway would involve the N-acylation of a sulfonamide with a phenoxyacetyl derivative.
A potential synthetic sequence could be as follows:
-
Synthesis of 2-phenoxyacetic acid: This can be achieved via the reaction of phenol with chloroacetic acid in the presence of a base.[3]
-
Activation of 2-phenoxyacetic acid: The carboxylic acid can be converted to a more reactive species, such as an acid chloride (using thionyl chloride or oxalyl chloride) or activated with a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC).
-
Synthesis of benzenesulfonamide: This is readily available commercially or can be synthesized from benzenesulfonyl chloride by reaction with ammonia.
-
Coupling Reaction: The activated 2-phenoxyacetic acid derivative is then reacted with benzenesulfonamide in the presence of a suitable base (e.g., pyridine, triethylamine) to form the final product, 2-phenoxy-N-(phenylsulfonyl)acetamide.
An alternative approach could involve the reaction of 2-phenoxyacetamide with a phenylsulfonyl halide, potentially utilizing a Buchwald-Hartwig type coupling reaction.[1]
Caption: Plausible synthetic pathway for 2-phenoxy-N-(phenylsulfonyl)acetamide.
Potential Biological Activities and Mechanistic Hypotheses
Based on extensive research into its core scaffolds, 2-phenoxy-N-(phenylsulfonyl)acetamide is hypothesized to possess significant anti-inflammatory, anticancer, and antimicrobial properties.
Anti-inflammatory and Analgesic Activity
The phenoxy acetamide scaffold is present in numerous compounds investigated for anti-inflammatory and analgesic effects.[3][4][5] The primary mechanism for such activity is often linked to the inhibition of enzymes in the arachidonic acid cascade.
2.1.1. Proposed Mechanism of Action: Dual COX/LOX Inhibition
Derivatives of N-(benzenesulfonyl)acetamide have been noted for their potential to dually inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[1] These enzymes are critical mediators of inflammation, producing prostaglandins and leukotrienes, respectively. Dual inhibition is a highly sought-after therapeutic strategy, as it may offer a broader anti-inflammatory effect with a potentially improved safety profile compared to traditional NSAIDs that primarily target COX enzymes.[4][6] The N-acyl sulfonamide moiety can mimic the carboxylic acid group of arachidonic acid, allowing it to bind to the active sites of these enzymes.
Caption: Proposed mechanism of anticancer activity via DHFR inhibition.
Antimicrobial Activity
The phenoxy-N-phenylacetamide core is recognized as a promising scaffold in infectious disease research, with derivatives showing potent activity against bacteria and fungi. [1][4][7] 2.3.1. Proposed Mechanism of Action
Similar to its potential anticancer mechanism, the antimicrobial effects could stem from the inhibition of microbial DHFR. [8][7]This enzyme is a validated target for sulfonamide antibiotics. Additionally, the compound's lipophilic nature may allow it to disrupt microbial cell membranes or inhibit biofilm formation, a key virulence factor in many pathogenic microbes. [7] 2.3.2. Experimental Protocol: Broth Microdilution for MIC Determination
This protocol determines the minimum inhibitory concentration (MIC) of the compound against various microbial strains.
-
Objective: To determine the lowest concentration of the test compound that inhibits visible microbial growth.
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans). [7][9] * Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Test compound (dissolved in DMSO).
-
Positive controls (e.g., Streptomycin for bacteria, Clotrimazole for fungi). [10] * 96-well microtiter plates.
-
Bacterial/fungal inoculum standardized to a specific density (e.g., 0.5 McFarland standard).
-
-
Procedure:
-
Dispense the broth medium into all wells of a 96-well plate.
-
Create two-fold serial dilutions of the test compound directly in the plate.
-
Add the standardized microbial inoculum to each well.
-
Include a positive control (microbe + medium), a negative control (medium only), and controls for the standard antibiotics.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
(Optional) An indicator dye like resazurin can be added to aid in determining viability.
-
Data Presentation and Interpretation
All quantitative data from the proposed assays should be summarized in clear, concise tables to facilitate comparison and analysis.
Table 1: Hypothetical In Vitro Cytotoxicity Data
| Cell Line | Compound IC50 (µM) | Doxorubicin IC50 (µM) | Selectivity Index (SI)* |
|---|---|---|---|
| MCF-7 (Breast) | Experimental Value | 0.05 | Calculated Value |
| A-549 (Lung) | Experimental Value | 0.08 | Calculated Value |
| HCT-116 (Colon) | Experimental Value | 0.12 | Calculated Value |
| WI-38 (Normal) | Experimental Value | 2.50 | - |
*SI = IC50 in normal cells / IC50 in cancer cells
Table 2: Hypothetical Antimicrobial Activity Data
| Microbial Strain | Compound MIC (µg/mL) | Control MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Experimental Value | 0.5 (Streptomycin) |
| Escherichia coli | Experimental Value | 2.0 (Streptomycin) |
| Candida albicans | Experimental Value | 1.0 (Clotrimazole) |
Summary and Future Directions
2-phenoxy-N-(phenylsulfonyl)acetamide is a molecule of significant synthetic interest, possessing a structural architecture that suggests a high potential for diverse biological activities. The integration of the phenoxy acetamide scaffold with an N-acyl sulfonamide group points towards promising avenues in anti-inflammatory, anticancer, and antimicrobial research. The experimental workflows detailed in this guide provide a robust framework for systematically evaluating these potential activities. Future research should focus on the synthesis of a focused library of analogues to elucidate structure-activity relationships, followed by in vivo efficacy and safety studies for the most promising candidates.
References
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Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. BioMed Research International, 2014, 386473. [Link]
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Shukla, A. K., & Kumar, R. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 30. [Link]
-
Li, Y., et al. (2015). Design, synthesis and structure-activity relationship studies of novel phenoxyacetamide-based free fatty acid receptor 1 agonists for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry, 23(20), 6849-6858. [Link]
-
Aziz, M. A., et al. (2023). Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors. ResearchGate. [Link]
-
Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. ResearchGate. [Link]
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Aziz-ur-Rehman, et al. (2017). Synthesis of some new biologically active N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives. Pak. J. Pharm. Sci., 30(5), 1863-1869. [Link]
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Rabee, R., et al. (2025). Synthesis and characterization of thymol- derived phenoxy acetamide derivatives using DFT, molecular docking. KAUST Repository. [Link]
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Rani, P., et al. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. PubMed. [Link]
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Ramirez-Villalva, A., et al. (2022). Synthesis, Spectroscopic Analysis, and In Vitro Anticancer Evaluation of 2-(Phenylsulfonyl)-2H-1,2,3-triazole. MDPI. [Link]
-
Abdel-Mottaleb, M. S. A., et al. (2016). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1645-1648. [Link]
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Toste, F. D., & Tang, W. (2016). TBAI/TBHP-mediated sulfonylation of N-vinyl acetamides. ResearchGate. [Link]
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Ahmed, R., et al. (2025). Synthesis, physiochemical assessment, characterisation, and anticancer activity of 2-chloro-N-(4-((2,3-dihydro-4H-1,4-oxazin-4-yl)sulfonyl) phenyl) acetamide derivatives. South Eastern European Journal of Public Health (SEEJPH). [Link]
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Khan, K. M., et al. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetic. Semantic Scholar. [Link]
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Khan, K. M., et al. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. MDPI. [Link]
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Atrushi, D. S. (2023). An Overview of New Acetamide Derivatives in COX-II Inhibitors. Galaxy Publication. [Link]
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Amato, G., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(3), 2027-2041. [Link]
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Kaur, R., & Chibale, K. (2019). Recent advances in the synthesis of N-acyl sulfonamides. Beilstein Journal of Organic Chemistry, 15, 2234-2275. [Link]
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Kumar, S., et al. (2012). Synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues and their antimicrobial study. Journal of Chemical Sciences, 124(6), 1019-1023. [Link]
-
Aday, B., et al. (2023). First In Vitro–In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate and p-Acetamide. ACS Omega, 8(3), 3329-3341. [Link]
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Padwa, A., et al. (2013). 2-Pyridone Synthesis Using 2-(Phenylsulfinyl)acetamide. ACS Figshare. [Link]
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Anonymous. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. J. Chem. Pharm. Res., 2015, 7(8), 75-83. [Link]
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Methodological & Application
Application Note: Scalable Synthesis of 2-Phenoxy-N-(phenylsulfonyl)acetamide
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Application: Synthesis of N-acylsulfonamide bioisosteres for high-throughput screening and SAR development.
Strategic Rationale & Mechanistic Insights
The N-acylsulfonamide functional group is a privileged structural motif in modern drug discovery. Acting as a hydrolytically stable bioisostere for carboxylic acids, it offers a comparable acidic profile (pKa ~3.5–4.5) while providing enhanced hydrogen-bonding capabilities and altered pharmacokinetic properties[1]. Specifically, 2-phenoxy-N-(phenylsulfonyl)acetamide and its derivatives serve as critical scaffolds in the development of selective EP3 receptor antagonists and potent antitubercular agents targeting multidrug-resistant Mycobacterium tuberculosis[2][3].
The Kinetic Bottleneck and Catalytic Solution
The standard preparation of N-acylsulfonamides involves the acylation of a primary sulfonamide with an acid chloride[1]. However, this reaction is not trivial. While the primary sulfonamide (benzenesulfonamide, pKa ~10) is easily deprotonated by a standard amine base like triethylamine (Et₃N), the resulting sulfonamide anion is a surprisingly poor nucleophile due to the intense electron-withdrawing effect of the adjacent sulfonyl group.
To overcome this kinetic bottleneck, this protocol employs 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP rapidly attacks 2-phenoxyacetyl chloride to generate a highly electrophilic N-acylpyridinium intermediate. This transient species is vastly more susceptible to nucleophilic attack by the sulfonamide anion than the parent acid chloride, ensuring rapid conversion, high yields, and suppression of degradation pathways.
Figure 1: DMAP-catalyzed nucleophilic acyl substitution mechanism for N-acylsulfonamide formation.
Reagent Matrix and Quantitative Data
Strict adherence to stoichiometry and anhydrous conditions is required. 2-Phenoxyacetyl chloride is highly sensitive to moisture and will violently hydrolyze to 2-phenoxyacetic acid and HCl, drastically reducing the yield.
Table 1: Stoichiometry and Reagent Properties (10 mmol Scale)
| Reagent | MW ( g/mol ) | Eq. | mmol | Mass / Vol | Function |
| Benzenesulfonamide | 157.19 | 1.0 | 10.0 | 1.57 g | Nucleophile |
| 2-Phenoxyacetyl chloride | 170.59 | 1.2 | 12.0 | 2.05 g (1.66 mL) | Electrophile |
| Triethylamine (Et₃N) | 101.19 | 2.0 | 20.0 | 2.02 g (2.78 mL) | Acid Scavenger |
| DMAP | 122.17 | 0.1 | 1.0 | 0.12 g | Catalyst |
| Dichloromethane (DCM) | 84.93 | - | - | 50.0 mL | Solvent (Anhydrous) |
Standard Operating Procedure (SOP)
This workflow is designed as a self-validating system. Visual cues and specific TLC parameters are embedded to ensure real-time reaction monitoring.
Figure 2: Step-by-step synthetic workflow for the preparation of 2-phenoxy-N-(phenylsulfonyl)acetamide.
Step 1: Reaction Assembly
-
Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under an argon or nitrogen atmosphere.
-
Charge the flask with benzenesulfonamide (1.57 g, 10.0 mmol) and DMAP (0.12 g, 1.0 mmol).
-
Add anhydrous DCM (40 mL) via syringe and stir to form a clear or slightly hazy solution.
-
Inject triethylamine (2.78 mL, 20.0 mmol).
-
Submerge the reaction flask in an ice-water bath (0 °C) and allow it to equilibrate for 10 minutes.
Step 2: Electrophile Addition
-
Dilute 2-phenoxyacetyl chloride (1.66 mL, 12.0 mmol) in anhydrous DCM (10 mL) in a separate dry vial.
-
Add the acid chloride solution dropwise to the stirring reaction mixture over 15 minutes via a syringe pump or addition funnel.
-
Self-Validation Check: The reaction is exothermic. Dropwise addition prevents localized heating and the potential formation of ketene byproducts. As the addition proceeds, the mixture will transition from a clear solution to a cloudy white suspension. This is the precipitation of triethylamine hydrochloride (Et₃N·HCl), confirming that the acylation is actively occurring.
-
Step 3: Propagation and Monitoring
-
Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir vigorously for 4 to 6 hours.
-
Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (2:1 v/v) solvent system.
-
Self-Validation Check: Benzenesulfonamide (UV active) will appear at an Rf of ~0.4. The highly polar N-acylsulfonamide product will appear as a new, distinct UV-active spot at a lower Rf (~0.2). The reaction is complete when the starting material spot is fully consumed.
-
Step 4: Critical Workup (Avoiding the Base Trap)
Expert Insight: A common pitfall in standard organic workflows is washing the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize residual acid. Do not do this. Because the N-acylsulfonamide product is highly acidic (pKa ~4.0)[1], washing with a mild base (pH ~8) will quantitatively deprotonate the target molecule, forming a water-soluble sodium salt that will be completely lost to the aqueous waste.
-
Quench the reaction by adding 20 mL of 1M HCl (aq) directly to the flask. Stir for 5 minutes to fully protonate and solubilize residual Et₃N and DMAP.
-
Transfer the biphasic mixture to a separatory funnel. Separate the lower organic (DCM) layer.
-
Extract the remaining aqueous layer with an additional 15 mL of DCM.
-
Combine the organic layers and wash with 20 mL of saturated aqueous NaCl (brine) to remove residual moisture.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as an off-white solid.
Step 5: Purification
-
Dissolve the crude solid in a minimum boiling volume of Ethyl Acetate.
-
Add Hexanes dropwise until the solution becomes slightly turbid, then allow it to cool slowly to room temperature, followed by chilling at 4 °C for 2 hours.
-
Collect the resulting white crystalline solid via vacuum filtration, wash with cold hexanes, and dry under high vacuum. Expected yield: 80–88%.
Analytical Validation
To ensure the structural integrity and purity of the synthesized 2-phenoxy-N-(phenylsulfonyl)acetamide, the following analytical signatures should be verified.
Table 2: Expected Analytical Characterization Data
| Technique | Key Signals / Data Points | Structural Interpretation |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.50 (br s, 1H), 8.05 (d, 2H), 7.65 (t, 1H), 7.55 (t, 2H), 7.30 (t, 2H), 7.05 (t, 1H), 6.90 (d, 2H), 4.55 (s, 2H) | Confirms the highly deshielded N-H proton, distinct sulfonyl/phenoxy aromatic rings, and the isolated -CH₂- group. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 168.5 (C=O), 157.0 (Ar-O), 138.0 (Ar-SO₂), 134.0, 129.5, 129.0, 128.5, 122.0, 114.5 (Ar-C), 66.5 (CH₂) | Validates the carbonyl carbon and the ether-linked methylene carbon. |
| FT-IR (ATR, cm⁻¹) | 3250 (N-H), 1710 (C=O), 1440 (S=O asym), 1160 (S=O sym), 1240 (C-O-C) | Confirms the presence of the N-acylsulfonamide functional group and ether linkage. |
| LC-MS (ESI-) | m/z [M-H]⁻ calculated for C₁₄H₁₂NO₄S: 290.05; found: 290.05 | Validates the molecular weight. Negative ion mode is highly sensitive due to the acidic N-H proton. |
References
-
Palladium(0)-Catalyzed Carbonylative Synthesis of N-Acylsulfonamides via Regioselective Acylation - The Journal of Organic Chemistry (ACS Publications). 2
-
Recent advances in the synthesis of N-acyl sulfonamides - RSC Publishing. 1
-
2-phenoxy-N-(phenylsulfonyl)acetamide - Benchchem. 3
Sources
Application Note: Advanced Crystallization and Polymorph Screening Protocols for 2-Phenoxy-N-(phenylsulfonyl)acetamide
Target Audience: Formulation Scientists, Medicinal Chemists, and Process Engineers Content Focus: Supramolecular Assembly, Polymorph Control, and Purification Workflows
Introduction & Mechanistic Rationale
2-Phenoxy-N-(phenylsulfonyl)acetamide ( C14H13NO4S ) is a highly versatile scaffold utilized in infectious disease research—particularly against multidrug-resistant Mycobacterium tuberculosis (MDR-TB)—and as a key synthetic intermediate .
From a crystallographic perspective, this molecule presents a complex supramolecular challenge. The structure features a highly acidic secondary sulfonamide/acetamide core ( Ph−O−CH2−CO−NH−SO2−Ph ). This core provides multiple competitive hydrogen-bonding sites:
-
Donor: The highly polarized N−H group.
-
Acceptors: The C=O oxygen, the two S=O oxygens, and the ether oxygen.
The Causality of Polymorphism: Secondary sulfonamides are notoriously prone to polymorphism. This is driven by the nearly equal thermodynamic probability of the molecule self-assembling into either N−H⋯O catemers (infinite chains) or N−H⋯O dimers (cyclic rings) . Because the activation energy barrier between these supramolecular synthons is low, minor fluctuations in solvent polarity, cooling rate, or supersaturation can drastically alter the final crystal lattice. Strict control over crystallization parameters is therefore mandatory to ensure batch-to-batch reproducibility and optimal bioavailability.
Physicochemical Profiling & Solvent Selection
The selection of a solvent system dictates the supramolecular pre-organization of the molecule in solution. Highly polar solvents disrupt intermolecular N−H⋯O bonds, while non-polar solvents force the molecules to self-associate, dictating the nucleation pathway.
Table 1: Solvent Selection Matrix for Polymorph Screening
| Solvent Classification | Representative Solvents | Dielectric Constant ( ϵ ) | Rationale & Polymorph Tendency |
| Polar Aprotic (Good) | DMF, DMSO | 36.7 - 46.7 | Disrupts strong N−H⋯O bonds; high solubility. Used as primary solvents. |
| Polar Protic (Good) | Ethanol, Methanol | 24.3 - 32.7 | Competes for H-bonding; often yields metastable kinetic forms or solvates. |
| Halogenated (Intermediate) | Dichloromethane | 9.1 | Moderate solubility; ideal for vapor diffusion and slow evaporation techniques. |
| Non-Polar (Anti-Solvent) | Heptane, Toluene | 1.9 - 2.4 | Induces rapid supersaturation; promotes dimer self-assembly and precipitation. |
Experimental Protocols
The following protocols are designed as self-validating systems , ensuring that researchers can verify the integrity of the process at each critical juncture.
Protocol A: Controlled Cooling Crystallization (Thermodynamic Form)
This method utilizes a slow traverse through the metastable zone width (MSZW) to favor the most thermodynamically stable polymorph.
-
Dissolution: Suspend 500 mg of crude 2-phenoxy-N-(phenylsulfonyl)acetamide in 5.0 mL of absolute ethanol in a jacketed crystallizer. Heat to 65°C under continuous agitation (250 rpm).
-
Causality: Heating increases solubility, while ethanol provides a balance of solubility and volatility.
-
Validation Checkpoint: The solution must become completely transparent. Any residual cloudiness indicates insoluble impurities that will act as heterogeneous nucleation sites.
-
-
Hot Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE syringe filter into a clean, pre-warmed receiving vial.
-
Controlled Cooling: Program the crystallizer to cool from 65°C to 5°C at a strict linear rate of 0.5°C/min .
-
Causality: A slow cooling rate prevents the system from crossing the labile boundary, suppressing spontaneous primary nucleation of kinetic forms and allowing the thermodynamic form to grow defect-free.
-
-
Isolation: Filter the resulting crystals under vacuum and wash with 2.0 mL of ice-cold heptane. Dry under vacuum at 40°C for 12 hours.
-
Validation Checkpoint: Examine the product under a polarized light microscope. The presence of distinct, highly birefringent geometric shapes (e.g., prisms or blocks) confirms successful crystallization. Amorphous aggregates indicate the cooling rate was too fast.
-
Protocol B: Solvent/Anti-Solvent Precipitation (Kinetic Form)
This method forces rapid supersaturation, trapping the molecule in a kinetically favored metastable state.
-
Primary Dissolution: Dissolve 200 mg of the compound in 1.0 mL of DMF (Good Solvent) at ambient temperature (20-25°C).
-
Anti-Solvent Addition: Using a syringe pump, add 4.0 mL of Toluene (Anti-Solvent) dropwise at a rate of 0.1 mL/min under vigorous stirring (500 rpm).
-
Causality: Toluene rapidly lowers the dielectric constant of the medium, forcing the hydrophobic phenoxy and phenyl rings to aggregate, bypassing the thermodynamic minimum.
-
Validation Checkpoint: Monitor for the onset of opalescence (turbidity). The turbidity must persist upon swirling. If the solution forms a separate liquid layer (oiling out), the liquid-liquid phase separation (LLPS) boundary has been crossed. Remedy: Stop addition, heat slightly to redissolve the oil, and reduce the anti-solvent addition rate.
-
-
Aging and Isolation: Allow the suspension to age for 2 hours at ambient temperature to permit Ostwald ripening, then filter and dry.
Protocol C: Seeding and Polymorph Control
Used when batch consistency is paramount, utilizing a seed to dictate the supramolecular pathway.
-
Supersaturation: Prepare a saturated solution of the compound in an Ethanol/Water (80:20 v/v) mixture at 50°C.
-
Seeding: Cool the solution to 40°C (within the MSZW) and introduce 1-2 mg of finely milled seed crystals of the desired polymorph.
-
Causality: Seeding bypasses the high activation energy barrier of primary nucleation. The seed acts as a template, forcing the solute molecules to adopt the specific N−H⋯O catemer or dimer network of the seed.
-
Validation Checkpoint: The seed crystals must not dissolve upon addition. If they dissolve, the solution is undersaturated; reheat and evaporate 10% of the solvent before retrying.
-
Workflow Visualization
The following decision matrix outlines the logical progression from crude material to optimized polymorph isolation.
Figure 1: Workflow for crystallization and polymorph screening of the target acetamide.
Polymorph Characterization
To ensure the trustworthiness of the isolated solid form, orthogonal analytical techniques must be employed:
-
Powder X-Ray Diffraction (PXRD): The gold standard for polymorph identification. Compare the diffractogram against simulated patterns from single-crystal data.
-
Differential Scanning Calorimetry (DSC): Used to identify the melting point and detect polymorphic transitions (endothermic/exothermic events prior to melting).
-
Hot Stage Microscopy (HSM): Allows real-time visual confirmation of phase transitions from a metastable form to a stable form upon heating.
References
-
Sanphui, P., Sarma, B., & Nangia, A. (2010). "Polymorphism in Secondary Benzene Sulfonamides". Crystal Growth & Design, 10(10), 4550-4564. URL:[Link]
Application Notes and Protocols for In Vitro Evaluation of 2-phenoxy-N-(phenylsulfonyl)acetamide
Introduction: Unveiling the Therapeutic Potential of 2-phenoxy-N-(phenylsulfonyl)acetamide
In the landscape of modern drug discovery, the identification of novel scaffolds with diverse biological activities is a critical starting point. 2-phenoxy-N-(phenylsulfonyl)acetamide is a synthetic compound that has garnered significant interest within the medicinal chemistry community.[1] Its unique structure, featuring a phenoxyacetamide core linked to a phenylsulfonyl group, provides a versatile platform for chemical modification, leading to a broad spectrum of pharmacological activities.[1]
Derivatives of the 2-phenoxyacetamide scaffold have demonstrated promising potential in various therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. Published research indicates that this class of compounds exhibits potent antitubercular activity, even against drug-resistant strains of Mycobacterium tuberculosis.[1] Furthermore, various analogs have been shown to possess anticancer properties by inducing apoptosis in cancer cell lines, and to act as inhibitors of key enzymes such as monoamine oxidases (MAOs) and sphingomyelin synthase (SMS), suggesting their potential in the treatment of depression and metabolic diseases, respectively. The anti-inflammatory properties of phenoxyacetamide derivatives are also an active area of investigation.
This comprehensive guide provides detailed in vitro assay protocols for researchers and drug development professionals to explore the multifaceted biological activities of 2-phenoxy-N-(phenylsulfonyl)acetamide and its analogs. The protocols are designed to be robust and reproducible, offering a solid foundation for initial screening and mechanism of action studies.
I. Assessment of Cytotoxic Activity: The MTT Assay
A fundamental first step in the evaluation of any potential therapeutic agent is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[2][3][4]
Scientific Rationale: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[3] The amount of formazan produced is directly proportional to the number of living cells, thus providing a quantitative measure of cytotoxicity.
Experimental Workflow: MTT Assay
Caption: Workflow for determining the cytotoxicity of 2-phenoxy-N-(phenylsulfonyl)acetamide using the MTT assay.
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Culture a relevant cancer cell line (e.g., HepG2 for liver cancer, MCF-7 for breast cancer) in appropriate media.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 2-phenoxy-N-(phenylsulfonyl)acetamide in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis and Interpretation
The percentage of cell viability is calculated using the following formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Table 1: Hypothetical Cytotoxicity Data for 2-phenoxy-N-(phenylsulfonyl)acetamide on HepG2 Cells
| Concentration (µM) | Mean Absorbance (570 nm) | % Viability |
| 0 (Control) | 1.25 | 100 |
| 0.1 | 1.22 | 97.6 |
| 1 | 1.10 | 88.0 |
| 10 | 0.75 | 60.0 |
| 50 | 0.31 | 24.8 |
| 100 | 0.15 | 12.0 |
II. Evaluation of Enzyme Inhibitory Activity
A. Monoamine Oxidase (MAO) Inhibition Assay
Scientific Rationale: MAOs are enzymes that catalyze the oxidation of monoamines, and their inhibition can be a therapeutic strategy for depression and neurodegenerative diseases. This fluorometric assay measures the activity of MAO by detecting the production of hydrogen peroxide (H₂O₂), a byproduct of the enzymatic reaction.[6] The fluorescence generated is proportional to the MAO activity.
Experimental Workflow: MAO Inhibition Assay
Caption: Workflow for determining the MAO inhibitory activity of 2-phenoxy-N-(phenylsulfonyl)acetamide.
Detailed Protocol: Fluorometric MAO Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of 2-phenoxy-N-(phenylsulfonyl)acetamide and a known MAO inhibitor (e.g., clorgyline for MAO-A, pargyline for MAO-B) in DMSO.
-
Prepare serial dilutions in assay buffer.
-
Reconstitute recombinant human MAO-A and MAO-B enzymes in assay buffer.
-
Prepare a reaction mixture containing the MAO substrate (e.g., p-tyramine), a fluorescent probe (e.g., Amplex Red), and horseradish peroxidase (HRP) in assay buffer.
-
-
Assay Procedure:
-
To the wells of a black 96-well microplate, add 50 µL of the diluted MAO-A or MAO-B enzyme solution.
-
Add 5 µL of the serially diluted 2-phenoxy-N-(phenylsulfonyl)acetamide or control inhibitor.
-
Include an enzyme control (with DMSO) and a no-enzyme control.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the reaction mixture to each well.
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity (e.g., Ex/Em = 530/590 nm) every minute for 30 minutes.
-
Data Analysis and Interpretation
Calculate the rate of reaction (slope of the fluorescence versus time curve). The percentage of inhibition is calculated as:
% Inhibition = [(Rate of Enzyme Control - Rate of Sample) / Rate of Enzyme Control] x 100
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
B. Sphingomyelin Synthase (SMS) Inhibition Assay
Scientific Rationale: SMS is a key enzyme in sphingolipid metabolism, and its inhibition is a potential therapeutic target for atherosclerosis.[7] This assay measures SMS activity by quantifying the conversion of a fluorescently labeled ceramide substrate to fluorescently labeled sphingomyelin.
Detailed Protocol: Fluorometric SMS Inhibition Assay
-
Cell Lysate Preparation:
-
Assay Procedure:
-
Prepare a reaction mixture containing a fluorescently labeled ceramide (e.g., NBD-C6-ceramide) and phosphatidylcholine in a reaction buffer.
-
In a microcentrifuge tube, add the cell lysate, the reaction mixture, and varying concentrations of 2-phenoxy-N-(phenylsulfonyl)acetamide.
-
Incubate the reaction at 37°C for 1-2 hours.[8]
-
Stop the reaction and extract the lipids using a chloroform:methanol mixture.[8]
-
Separate the lipids by thin-layer chromatography (TLC).[8]
-
Visualize the fluorescent spots under UV light and quantify the intensity of the NBD-sphingomyelin band.
-
Data Analysis and Interpretation
The percentage of inhibition is determined by comparing the intensity of the product band in the presence of the inhibitor to the control. The IC50 value is calculated from a dose-response curve.
Table 2: Hypothetical Enzyme Inhibition Data for 2-phenoxy-N-(phenylsulfonyl)acetamide
| Enzyme | IC50 (µM) |
| MAO-A | 15.2 |
| MAO-B | 8.7 |
| SMS | 5.4 |
III. Anti-inflammatory Activity Assessment
Scientific Rationale: Cyclooxygenases (COX) and lipoxygenases (LOX) are key enzymes in the inflammatory cascade, producing prostaglandins and leukotrienes, respectively.[9] Inhibition of these enzymes is a common strategy for anti-inflammatory drugs.
Detailed Protocol: In Vitro COX and LOX Inhibition Assays
-
COX Inhibition Assay (Colorimetric):
-
Use a commercial COX inhibitor screening kit.
-
The assay measures the peroxidase activity of COX, which is monitored by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[9]
-
Follow the manufacturer's instructions for incubating the COX-1 or COX-2 enzyme with arachidonic acid and the test compound.
-
-
LOX Inhibition Assay (Spectrophotometric):
-
This assay measures the conversion of linoleic acid to a hydroperoxide product, which can be detected by an increase in absorbance at 234 nm.[10]
-
Incubate the 5-LOX enzyme with linoleic acid and different concentrations of 2-phenoxy-N-(phenylsulfonyl)acetamide.
-
Monitor the change in absorbance over time.
-
IV. Antitubercular Activity: Microplate Alamar Blue Assay (MABA)
Scientific Rationale: The MABA is a rapid and reliable colorimetric assay for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.[11] The assay uses the redox indicator Alamar Blue (resazurin), which is reduced by metabolically active mycobacteria, resulting in a color change from blue to pink.[11]
Detailed Protocol: MABA for M. tuberculosis
-
Inoculum Preparation:
-
Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.
-
Adjust the turbidity to a McFarland standard of 1.0 and then dilute 1:50 in 7H9 broth.
-
-
Assay Plate Preparation:
-
In a 96-well plate, add 100 µL of sterile deionized water to the outer wells to prevent evaporation.
-
Add 100 µL of 7H9 broth to the remaining wells.
-
Add 100 µL of a 2x stock solution of 2-phenoxy-N-(phenylsulfonyl)acetamide to the first well of a row and perform serial twofold dilutions across the plate.
-
Include a drug-free control and a known antitubercular drug (e.g., isoniazid) as a positive control.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared M. tuberculosis inoculum to each well.
-
Seal the plate and incubate at 37°C for 7 days.
-
-
Alamar Blue Addition and Reading:
-
Add 30 µL of Alamar Blue solution to each well.
-
Re-incubate for 24 hours.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[12]
-
V. Potential Signaling Pathways
The diverse biological activities of phenoxyacetamide derivatives suggest their interaction with multiple cellular signaling pathways. For instance, their pro-apoptotic effects in cancer cells could be mediated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the modulation of Bcl-2 family proteins and caspases.
Hypothesized Apoptotic Pathway
Caption: A hypothesized signaling pathway for apoptosis induction by 2-phenoxy-N-(phenylsulfonyl)acetamide.
Conclusion
The in vitro assay protocols detailed in this application note provide a robust framework for the initial characterization of the biological activities of 2-phenoxy-N-(phenylsulfonyl)acetamide. By systematically evaluating its cytotoxic, enzyme inhibitory, anti-inflammatory, and antitubercular properties, researchers can gain valuable insights into its therapeutic potential and mechanism of action. It is important to note that these protocols may require optimization for specific cell lines or experimental conditions. The versatility of the 2-phenoxyacetamide scaffold suggests that further exploration of its derivatives could lead to the development of novel and effective therapeutic agents.
References
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
PubMed. Discovery, synthesis and biological evaluation of 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamides (SAPAs) as novel sphingomyelin synthase 1 inhibitors. [Link]
-
PMC. Inhibition of sphingomyelin synthase (SMS) affects intracellular sphingomyelin accumulation and plasma membrane lipid organization. [Link]
-
Laminar Pharma. Sphingomyelin and sphingomyelin synthase (SMS) in the malignant transformation of glioma cells and in 2-hydroxyoleic acid therap. [Link]
-
NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. [Link]
-
Frontiers. Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. [Link]
-
IntechOpen. In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. [Link]
-
ResearchGate. Guidelines for the in vitro determination of anti‐inflammatory activity. [Link]
-
Frontiers. Phenolic phytochemistry, in vitro, in silico, in vivo, and mechanistic anti-inflammatory and antioxidant evaluations of Habenaria digitata. [Link]
-
PMC. Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. [Link]
-
MDPI. In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D 4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. [Link]
-
JoVE. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). [Link]
-
Indian Journal of Pharmaceutical Sciences. In vitro Anti Tubercular Activity and Physicochemical Standardization of Selected Medicinal Plant Extracts. [Link]
-
PMC. Pharmacologic Inhibition of Sphingomyelin Synthase (SMS) Activity Reduces Apolipoprotein-B Secretion from Hepatocytes and Attenuates Endotoxin-Mediated Macrophage Inflammation. [Link]
-
PMC. In vitro Anti-mycobacterial activity of selected medicinal plants against Mycobacterium tuberculosis and Mycobacterium bovis Strains. [Link]
-
Pharmacognosy Research. Antimycobacterial Screening of Selected Medicinal Plants against Mycobacterium tuberculosis H Rv using Agar Dilution Method and. [Link]
-
MDPI. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. [Link]
-
PMC. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. [Link]
-
PMC. Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives. [Link]
-
African Journals Online. African Journal of Pharmacy and Pharmacology - in vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants. [Link]
Sources
- 1. 2-phenoxy-N-(phenylsulfonyl)acetamide | Benchchem [benchchem.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages | IntechOpen [intechopen.com]
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- 7. Pharmacologic Inhibition of Sphingomyelin Synthase (SMS) Activity Reduces Apolipoprotein-B Secretion from Hepatocytes and Attenuates Endotoxin-Mediated Macrophage Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of sphingomyelin synthase (SMS) affects intracellular sphingomyelin accumulation and plasma membrane lipid organization - PMC [pmc.ncbi.nlm.nih.gov]
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microwave-assisted synthesis of 2-phenoxy-N-(phenylsulfonyl)acetamide
An Application Guide to the Rapid Microwave-Assisted Synthesis of 2-phenoxy-N-(phenylsulfonyl)acetamide
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note provides a detailed protocol for the efficient synthesis of 2-phenoxy-N-(phenylsulfonyl)acetamide, a valuable scaffold in medicinal chemistry, utilizing microwave-assisted organic synthesis (MAOS).[1] By leveraging the principles of microwave heating, this method dramatically reduces reaction times from hours to mere minutes, while often improving yields and product purity compared to conventional heating methods.[2][3] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, a step-by-step experimental protocol, characterization data, and troubleshooting insights to ensure reproducible and successful outcomes.
Introduction: The Convergence of Medicinal Chemistry and Green Technology
The 2-phenoxy-N-(phenylsulfonyl)acetamide structure represents a significant pharmacophore in drug discovery. Its derivatives have been investigated for a range of biological activities, including potent antitubercular action against drug-resistant strains of Mycobacterium tuberculosis.[1] The development of rapid and efficient synthetic routes to access this and related scaffolds is a critical objective in medicinal chemistry to accelerate lead optimization and the exploration of structure-activity relationships (SAR).[2][4]
Conventional synthetic methods often require prolonged reaction times under harsh conditions, leading to higher energy consumption and the potential for side-product formation. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technology that directly addresses these limitations.[5][6] Unlike conventional heating, which relies on slow heat transfer through vessel walls, microwave irradiation delivers energy directly to polar molecules within the reaction mixture.[6] This energy transfer occurs through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, like the solvents and reactants in this synthesis, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates significant molecular friction, resulting in rapid and uniform heating of the entire reaction volume.[7][8][9]
-
Ionic Conduction: If charged particles (ions) are present, they will oscillate back and forth in the microwave field, generating heat through collisional energy loss.[5][9]
This "in-core" volumetric heating leads to remarkable accelerations in reaction rates, allowing syntheses that once took hours to be completed in minutes.[2][10] The result is a faster, more energy-efficient, and often cleaner synthetic process, making MAOS an invaluable tool in modern drug development.[3][11][12]
Reaction Principle and Rationale
The synthesis of 2-phenoxy-N-(phenylsulfonyl)acetamide is achieved via a two-step process. The first step is the conversion of commercially available 2-phenoxyacetic acid into the more reactive 2-phenoxyacetyl chloride using thionyl chloride. The second, and key, step is the microwave-assisted N-acylation of benzenesulfonamide with the prepared acid chloride.
Step 1: Formation of 2-phenoxyacetyl chloride
Step 2: Microwave-Assisted N-acylation
Causality Behind Experimental Choices:
-
Why 2-phenoxyacetyl chloride? The conversion of the carboxylic acid to an acid chloride dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the nitrogen atom of the sulfonamide. This activation is essential for an efficient acylation reaction.
-
Why a Base? The N-acylation reaction liberates one equivalent of hydrochloric acid (HCl). A tertiary amine base, such as pyridine or triethylamine (TEA), is included to act as an acid scavenger. This prevents the protonation of the benzenesulfonamide nucleophile, which would render it unreactive, and neutralizes the corrosive acid byproduct.
-
Why a Polar, High-Boiling Solvent? A solvent with a high dielectric constant, such as N,N-Dimethylformamide (DMF), is chosen for its ability to efficiently absorb microwave energy and its high boiling point (153 °C).[8] This allows the reaction to be heated to temperatures well above the boiling points of many other common solvents, safely contained within a sealed microwave vessel, leading to dramatic rate acceleration.
Detailed Experimental Protocol
This protocol is designed for a dedicated laboratory microwave synthesis reactor equipped with temperature and pressure sensors.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 2-Phenoxyacetic acid | ≥98% | Standard chemical supplier |
| Thionyl chloride (SOCl₂) | ≥99% | Standard chemical supplier |
| Benzenesulfonamide | ≥98% | Standard chemical supplier |
| Pyridine (anhydrous) | ≥99.8% | Standard chemical supplier |
| N,N-Dimethylformamide (DMF, anhydrous) | ≥99.8% | Standard chemical supplier |
| Dichloromethane (DCM) | ACS Grade | Standard chemical supplier |
| Ethyl acetate (EtOAc) | ACS Grade | Standard chemical supplier |
| Hexanes | ACS Grade | Standard chemical supplier |
| Hydrochloric acid (HCl) | 1 M (aq) | Standard chemical supplier |
| Sodium bicarbonate (NaHCO₃) | Saturated (aq) | Standard chemical supplier |
| Brine (saturated NaCl) | Saturated (aq) | Standard chemical supplier |
| Anhydrous magnesium sulfate (MgSO₄) | Laboratory Grade | Standard chemical supplier |
| Equipment | ||
| Microwave Synthesis Reactor | e.g., CEM, Anton Paar, Biotage | |
| 10 mL microwave reaction vessel with stir bar | ||
| Round-bottom flasks, condenser, magnetic stirrer | ||
| Rotary evaporator | ||
| Standard laboratory glassware |
Step-by-Step Synthesis Workflow
-
Place 2-phenoxyacetic acid (1.52 g, 10 mmol) into a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Under a fume hood, cautiously add thionyl chloride (1.46 mL, 20 mmol, 2 eq.).
-
Add one drop of anhydrous DMF to catalyze the reaction.
-
Stir the mixture at room temperature for 30 minutes, then gently heat to 70 °C for 1 hour. The evolution of gas (SO₂ and HCl) should be observed. Caution: Perform in a well-ventilated fume hood.
-
After the reaction is complete (gas evolution ceases), allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator (protect the pump with a base trap). The resulting crude 2-phenoxyacetyl chloride (a pale yellow oil) is used directly in the next step without further purification.
-
In a 10 mL microwave reaction vessel, dissolve benzenesulfonamide (0.786 g, 5 mmol) in anhydrous DMF (4 mL).
-
Add anhydrous pyridine (0.48 mL, 6 mmol, 1.2 eq.) to the solution.
-
Slowly add the crude 2-phenoxyacetyl chloride (from Part A, ~5 mmol) to the vessel while stirring.
-
Seal the vessel securely according to the manufacturer's instructions.
-
Place the vessel inside the microwave reactor cavity.
-
Set the following reaction parameters:
-
Temperature: 140 °C (Use ramp-to-temperature setting)
-
Hold Time: 5 minutes
-
Pressure: Max 20 bar
-
Power: Dynamic (Power will adjust to maintain temperature)
-
Stirring: High
-
-
Run the microwave program.
-
After the reaction is complete, allow the vessel to cool to below 50 °C before carefully opening.
-
Pour the cooled reaction mixture into a separatory funnel containing 50 mL of ethyl acetate.
-
Wash the organic layer sequentially with:
-
50 mL of 1 M HCl (to remove pyridine)
-
50 mL of saturated NaHCO₃ solution (to remove unreacted acid)
-
50 mL of water
-
50 mL of brine
-
-
Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield the final product as a white crystalline solid.
Overall Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-phenoxy-N-(phenylsulfonyl)acetamide.
Expected Results and Troubleshooting
Quantitative Data Summary
| Parameter | Expected Result |
| Reaction Time (Microwave) | 5 minutes |
| Conventional Time | 4-12 hours |
| Yield | 85-95% |
| Appearance | White crystalline solid |
| Melting Point | ~155-158 °C (Varies with purity) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 12.4 (s, 1H, NH), 7.9-7.0 (m, 10H, Ar-H), 4.8 (s, 2H, O-CH₂-C=O) |
| FT-IR (KBr) | ν (cm⁻¹): ~3250 (N-H), ~1720 (C=O), ~1340 & ~1160 (SO₂) |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incomplete formation of acid chloride. 2. Wet reagents or solvents. 3. Insufficient base. | 1. Confirm complete removal of SOCl₂; ensure catalyst was added. 2. Use anhydrous grade reagents and solvents. 3. Ensure at least 1.1 eq. of base is used. |
| Impure Product | 1. Incomplete reaction. 2. Inefficient work-up. 3. Side-product formation. | 1. Increase microwave hold time to 7-10 minutes. 2. Ensure all washes are performed thoroughly to remove starting materials and pyridine. 3. Optimize purification; consider flash column chromatography if recrystallization is insufficient. |
| Microwave Error (Pressure Limit) | 1. Reaction temperature is too high for the solvent. 2. Reaction is producing excess gas. | 1. Lower the set temperature to 120-130 °C and increase the time. 2. Ensure starting materials are pure. |
Conclusion
This application note demonstrates a robust and highly efficient protocol for the synthesis of 2-phenoxy-N-(phenylsulfonyl)acetamide using microwave irradiation. The MAOS approach provides a significant improvement over classical synthetic procedures, offering a reduction in reaction time from hours to just five minutes while delivering excellent product yields.[3] This method exemplifies the principles of green chemistry by reducing energy consumption and process time, making it an ideal strategy for accelerating research and development in medicinal chemistry and drug discovery.[5][11]
References
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
- Microwave-Assisted Synthesis in Drug Development. EPCP.
- The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery.
- Microwave Assisted Organic Synthesis: A Green Chemistry Approach. IJNRD.org.
- Microwave Assisted Organic Synthesis. Columbia University.
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Journal of Pharmaceutical and Medicinal Chemistry.
- Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
- Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. SciSpace.
- Role of Microwave in Pharmaceutical Sciences. ANU BOOKS PUBLISHER & DISTRIBUTOR.
- Microwaves in drug discovery and development: A Review. ResearchGate.
- Synthesis of New Sulphonamide Phenoxyacetic Derivatives. ResearchGate.
- 2-phenoxy-N-(phenylsulfonyl)acetamide. Benchchem.
- Microwave-Assisted Pharmaceutical Synthesis: An Overview. International Journal of Green Pharmacy.
- Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates. ResearchGate.
- Synthesis of New Sulfonamide Derivatives-Phenyl. Scholars Research Library.
- Microwave assisted synthesis of pharmacologically active N-phenyl acetamide derivatives of indolo [2, 3-b] quinoxaline. IOSR Journal of Pharmacy.
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Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 2-Phenoxy-N-(phenylsulfonyl)acetamide Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-phenoxy-N-(phenylsulfonyl)acetamide. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We will delve into the causality behind experimental choices, provide validated protocols, and offer a structured approach to troubleshooting, ensuring you can optimize your reaction for higher yields and purity.
The N-acylsulfonamide moiety is a critical pharmacophore in modern drug discovery, acting as a bioisostere for carboxylic acids with enhanced metabolic stability.[1][2] The target molecule, 2-phenoxy-N-(phenylsulfonyl)acetamide, integrates this valuable group with a phenoxyacetamide scaffold, which is also recognized for a wide range of biological activities.[3][4] However, the synthesis can be challenging, often plagued by low yields due to the electronic properties of the reactants. This guide provides expert insights and actionable solutions to overcome these hurdles.
Section 1: Synthesis Strategy and Core Challenges
The most direct and common synthetic approach involves the reaction between 2-phenoxyacetamide and benzenesulfonyl chloride. This is a nucleophilic acyl substitution where the nitrogen of the amide attacks the electrophilic sulfur atom of the sulfonyl chloride.[5]
Overall Synthetic Route
Sources
Technical Support Center: Overcoming Solubility Challenges with 2-phenoxy-N-(phenylsulfonyl)acetamide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 2-phenoxy-N-(phenylsulfonyl)acetamide (MW: 291.32 g/mol ). This document provides troubleshooting strategies and answers to frequently asked questions for researchers encountering solubility issues with this compound. As specific experimental solubility data for this molecule is not widely published, this guide is based on an analysis of its chemical structure and established principles of formulation science.
Understanding the Challenge: Why is 2-phenoxy-N-(phenylsulfonyl)acetamide Poorly Soluble?
The solubility of a compound is governed by its physicochemical properties. The structure of 2-phenoxy-N-(phenylsulfonyl)acetamide presents several features that inherently limit its aqueous solubility:
-
High Crystallinity: The molecule contains multiple hydrogen bond donors (N-H) and acceptors (C=O, SO2), which can lead to strong, stable crystal lattice structures.[1] Overcoming this lattice energy requires a significant amount of energy, resulting in low solubility.
-
Hydrophobicity: The presence of two aromatic rings (phenoxy and phenylsulfonyl) creates a large, non-polar surface area, leading to unfavorable interactions with polar solvents like water.
-
Acidity: The proton on the nitrogen atom, positioned between two strong electron-withdrawing groups (a carbonyl and a sulfonyl group), is weakly acidic. This feature is the key to unlocking its solubility through pH modification.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am starting my first experiment. What solvent should I try to dissolve the compound in?
For initial stock solution preparation, it is recommended to start with common, water-miscible polar aprotic solvents. These solvents are effective at disrupting the crystal lattice of hydrophobic compounds.
Table 1: Recommended Solvents for Initial Stock Solution Preparation
| Solvent | Class | Boiling Point (°C) | Key Considerations |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | Excellent solubilizing power for many poorly soluble drugs.[2][3] Can be difficult to remove. Ensure final concentration in assays is low (<0.5%) to avoid artifacts. |
| Dimethylformamide (DMF) | Polar Aprotic | 153 | Similar to DMSO in solubilizing power. Lower boiling point makes it slightly easier to remove under vacuum. |
| Ethanol (EtOH) | Polar Protic | 78.4 | A less toxic option often suitable for in vivo preclinical studies.[4] May be less effective than DMSO/DMF for highly crystalline compounds. |
| N-methyl-2-pyrrolidone (NMP) | Polar Aprotic | 202 | A powerful solvent used in formulations, but with greater toxicity concerns.[3] |
Protocol 1: Preparing an Initial Organic Stock Solution
-
Weigh out the desired amount of 2-phenoxy-N-(phenylsulfonyl)acetamide.
-
Add a small volume of your chosen solvent (e.g., DMSO) to the solid.
-
Vortex or sonicate the mixture. Gentle warming (30-40°C) can be applied to aid dissolution, but monitor for any signs of degradation.
-
Once fully dissolved, add more solvent to reach your target concentration (e.g., 10 mM, 50 mM).
-
Store the stock solution appropriately, protected from light and moisture. For long-term storage, -20°C is recommended.[5]
Q2: My compound is dissolved in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What should I do?
This is a common problem known as "fall-out" and occurs when the aqueous buffer cannot support the solubility of the compound at the desired concentration. The following workflow provides a systematic approach to solving this issue.
Q3: How do I use pH adjustment to solubilize my compound?
The N-H group in 2-phenoxy-N-(phenylsulfonyl)acetamide is acidic. By adding a base, you can deprotonate this group to form an anionic salt, which will be significantly more soluble in water. This is a highly effective technique for ionizable compounds.[6] The solubility of salts containing basic anions generally increases in acidic conditions, and conversely, the solubility of compounds with acidic protons increases in basic conditions.[7][8]
Protocol 2: Solubilization via pH Adjustment
-
Preparation: Create a slurry of the compound in your desired aqueous buffer (e.g., PBS, TRIS) at the target concentration. The compound will not be dissolved at this stage.
-
Basification: While stirring vigorously, add a dilute basic solution (e.g., 0.1 M NaOH) dropwise.
-
Monitoring: Observe the solution's clarity. As the pH increases, the compound should begin to dissolve as its salt form is generated.
-
pH Measurement: Once the solution is completely clear, measure the final pH. This is the minimum pH required to maintain solubility under these conditions.
-
Assay Compatibility Check: Ensure this final pH is compatible with your experimental system (e.g., cell viability, enzyme activity). If the required pH is too high, you may need to use an alternative strategy or a combination of pH adjustment and a low percentage of co-solvent.
-
Stability Check: After solubilization, it is crucial to assess the compound's stability at the elevated pH over the duration of your experiment. High pH can sometimes accelerate hydrolysis of amide or other sensitive functional groups.
Q4: The required pH is too high for my biological assay. What are the next steps?
If pH modification is not a viable option, you must turn to more advanced formulation techniques that create a microenvironment for the drug.[9][10]
-
Surfactants: Non-ionic surfactants like Tween® 80 (polysorbate 80) or Solutol® HS-15 can be used at concentrations above their critical micelle concentration (CMC) to encapsulate the hydrophobic compound within micelles, rendering it soluble in the bulk aqueous phase.[3][11]
-
Cyclodextrins: These are cone-shaped molecules with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the drug from water.[3][9] Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a common, safe, and effective choice for increasing the solubility of poorly soluble agents.[2]
-
Amorphous Solid Dispersions (ASDs): For more advanced applications, particularly oral drug formulation, creating an ASD is a powerful strategy.[12][13] In this technique, the crystalline drug is molecularly dispersed within a polymer matrix (like HPMC or PVP) in a high-energy amorphous state.[14][15] This eliminates the need to overcome crystal lattice energy, leading to greatly enhanced apparent solubility and dissolution rates.[13] This is typically achieved via spray drying or hot-melt extrusion.[16]
Q5: Can I just sonicate my sample for longer or increase the temperature?
While these physical methods can sometimes help, they have limitations:
-
Sonication/Particle Size Reduction: Sonication or milling reduces the particle size, which increases the rate of dissolution but does not increase the equilibrium solubility.[17][18] For compounds with very low intrinsic solubility, this is often insufficient.
-
Temperature: Increasing the temperature will generally increase solubility for most solids.[19][20] However, this may not be compatible with your experiment and can risk thermal degradation of the compound. Furthermore, the compound may precipitate out again upon cooling to ambient or physiological temperatures.
For a robust and reproducible protocol, chemical modification (pH adjustment) or formulation-based approaches (co-solvents, surfactants, cyclodextrins) are strongly recommended over purely physical methods.[18]
References
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 11, 2026, from [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis. Retrieved March 11, 2026, from [Link]
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Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15). International Journal of Medical Science and Dental Research. Retrieved March 11, 2026, from [Link]
-
Cosolvent - Wikipedia. (n.d.). Wikipedia. Retrieved March 11, 2026, from [Link]
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Recent Technologies for Amorphization of Poorly Water-Soluble Drugs - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 11, 2026, from [Link]
-
Drug Solubility: Importance and Enhancement Techniques - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 11, 2026, from [Link]
-
2-Phenoxyacetamide | C8H9NO2 | CID 69314 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved March 11, 2026, from [Link]
-
N-(Phenylsulfonyl)acetamide - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 11, 2026, from [Link]
-
8.11 pH and Solubility | AP Chemistry. (n.d.). Fiveable. Retrieved March 11, 2026, from [Link]
-
Cosolvent – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis Online. Retrieved March 11, 2026, from [Link]
-
N-(2-Acetylphenyl)acetamide | C10H11NO2 | CID 21306 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved March 11, 2026, from [Link]
-
Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. (2025, November 8). Authorea. Retrieved March 11, 2026, from [Link]
-
Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - ResearchGate. (2014, October 13). ResearchGate. Retrieved March 11, 2026, from [Link]
-
Recent Advances in the Synthesis of Sulfonamides Intermediates - Who we serve. (2024, December 6). Thieme Connect. Retrieved March 11, 2026, from [Link]
-
Strategies and Mechanisms for Enhancing Drug Bioavailability through Co-Amorphous Mixtures - A Comprehensive Review - Research Journal of Pharmacy and Technology. (2025, January 20). Research Journal of Pharmacy and Technology. Retrieved March 11, 2026, from [Link]
-
Solubilization techniques used for poorly water-soluble drugs - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 11, 2026, from [Link]
-
The effect of different pH-adjusting acids on the aqueous solubility of... - ResearchGate. (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]
-
Chemical Properties of Acetamide, N-phenyl- (CAS 103-84-4) - Cheméo. (n.d.). Cheméo. Retrieved March 11, 2026, from [Link]
-
Acetamide, N-(2-phenylethyl)- - the NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved March 11, 2026, from [Link]
-
PH effect on solubility Definition - General Chemistry II... - Fiveable. (2025, August 15). Fiveable. Retrieved March 11, 2026, from [Link]
-
Solubility enhancement techniques of poorly soluble drugs with special emphasis on amorphous solid dispersion - ijrti. (2025, April 4). International Journal for Research Trends and Innovation. Retrieved March 11, 2026, from [Link]
-
The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 11, 2026, from [Link]
-
Improving Solubility with Amorphous Solid Dispersions - Pharmaceutical Technology. (2020, November 3). Pharmaceutical Technology. Retrieved March 11, 2026, from [Link]
-
PH adjustment: Significance and symbolism. (2026, January 7). Accenture. Retrieved March 11, 2026, from [Link]
- US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents. (n.d.). Google Patents.
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Technical Support Center: Identifying Degradation Products of 2-phenoxy-N-(phenylsulfonyl)acetamide
Welcome to the Technical Support Center. This guide is designed for analytical chemists, medicinal chemists, and drug development professionals tasked with profiling the stability of 2-phenoxy-N-(phenylsulfonyl)acetamide . This compound features both a phenoxyacetamide backbone and an N-acylsulfonamide moiety, making it a highly valuable structural scaffold in infectious disease research and SARS-CoV-2 inhibitor development[1][2]. However, these same functional groups present distinct chemical liabilities during stability testing.
This guide synthesizes ICH Q1A(R2) regulatory standards with advanced LC-HRMS methodologies to help you troubleshoot degradation workflows, elucidate degradant structures, and ensure your analytical methods are robust and stability-indicating.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary chemical degradation pathways for 2-phenoxy-N-(phenylsulfonyl)acetamide? A1: Based on its structural motifs, the molecule is highly susceptible to two primary degradation pathways:
-
N-acylsulfonamide Hydrolysis: The N-acylsulfonamide bond is the most labile site, particularly under acidic conditions. Protonation of the carbonyl oxygen enhances the electrophilicity of the amide carbon, facilitating rapid nucleophilic attack by water. This cleavage yields phenoxyacetic acid and benzenesulfonamide . This mechanism is well-documented in other N-acylsulfonamide-containing drugs, such as Venetoclax, which predominantly degrade via this exact pathway in acidic environments[3].
-
Ether Cleavage: Under strong oxidative stress or extreme pH, the phenoxy ether linkage can undergo cleavage, yielding phenol and N-(phenylsulfonyl)glycolamide .
Q2: What is the target degradation percentage for my forced degradation studies? A2: According to ICH Q1A(R2) guidelines, you must aim for a target degradation window of 5% to 20% [4][5]. Causality: Degrading the sample beyond 20% often triggers "secondary degradation" (where primary degradants break down into smaller, irrelevant fragments). This destroys the mass balance and complicates the structural elucidation of the drug's actual shelf-life liabilities.
Q3: Why do I observe a neutral mass loss of ~157 Da in my negative ion mode LC-MS/MS spectra? A3: A neutral loss of 157 Da corresponds to the expulsion of the benzenesulfonamide leaving group ( C6H7NO2S , exact mass 157.0197 Da). This is a classic diagnostic MS/MS fragment for N-(phenylsulfonyl)acetamides undergoing collision-induced dissociation (CID). If this mass is observed as a distinct chromatographic peak rather than an MS/MS fragment, it indicates that hydrolytic degradation has occurred.
Part 2: Troubleshooting Guide
Issue 1: Over-degradation (>30%) observed in 0.1 M HCl after only 24 hours.
-
Root Cause: N-acylsulfonamides are exceptionally labile in acidic environments due to acid-catalyzed hydrolysis[3]. Standard ICH stress conditions (e.g., 0.1 M HCl at 60°C) are often too harsh for this specific scaffold.
-
Solution: Attenuate the stress conditions. Dilute the acid concentration to 0.01 M HCl or reduce the thermal stress to 40°C. Implement kinetic sampling at shorter time points (e.g., 2, 4, and 8 hours) to successfully capture the 5–20% degradation window[4].
Issue 2: Poor chromatographic retention of the benzenesulfonamide degradant.
-
Root Cause: Benzenesulfonamide and phenol are highly polar compared to the parent compound. Under standard reverse-phase (RP-HPLC) conditions starting at a high organic composition, these degradants will co-elute in the column's void volume, resulting in ion suppression and poor MS detection.
-
Solution: Modify the LC gradient to start at a highly aqueous composition (e.g., 2–5% Acetonitrile or Methanol). Ensure the aqueous mobile phase is buffered with 0.1% Formic Acid to keep the sulfonamide and carboxylic acid degradants in their neutral, more retained states.
Issue 3: Inability to detect the phenoxyacetic acid degradant in positive electrospray ionization (ESI+).
-
Root Cause: Carboxylic acids (like phenoxyacetic acid) lack basic functional groups that easily accept a proton in ESI+.
-
Solution: Utilize polarity switching (alternating between ESI+ and ESI- in a single run). Phenoxyacetic acid readily deprotonates in ESI- to form an [M−H]− ion at m/z 151.04. Modern High-Resolution Mass Spectrometry (HRMS) workflows mandate polarity switching to capture both acidic and basic degradants simultaneously[6][7].
Part 3: Quantitative Data & Predictive Fragmentation
To streamline your LC-HRMS data processing, use the following table to identify expected exact masses for the primary degradation products of 2-phenoxy-N-(phenylsulfonyl)acetamide (Parent Exact Mass: 291.0565 Da).
| Stress Condition | Reagent / Environment | Primary Degradation Pathway | Expected Degradant 1 (Exact Mass / Ionization) | Expected Degradant 2 (Exact Mass / Ionization) |
| Acidic Hydrolysis | 0.1 M HCl, 40°C | N-acylsulfonamide cleavage | Phenoxyacetic acid(m/z 151.04, ESI-) | Benzenesulfonamide(m/z 158.03, ESI+) |
| Basic Hydrolysis | 0.1 M NaOH, 40°C | N-acylsulfonamide cleavage | Phenoxyacetic acid(m/z 151.04, ESI-) | Benzenesulfonamide(m/z 158.03, ESI+) |
| Oxidative Stress | 3% H2O2 , Room Temp | Ether cleavage | Phenol(m/z 93.03, ESI-) | N-(phenylsulfonyl)glycolamide(m/z 216.03, ESI+) |
Part 4: Experimental Protocols
Protocol: LC-HRMS Forced Degradation Profiling
This self-validating protocol ensures compliance with ICH Q1A(R2) while maximizing the structural data acquired via HRMS[5][6][7].
Step 1: Sample Preparation Prepare a 1.0 mg/mL stock solution of 2-phenoxy-N-(phenylsulfonyl)acetamide in a 50:50 (v/v) mixture of LC-MS grade Acetonitrile and Water[6].
Step 2: Stress Application Aliquot the stock solution into separate amber vials. Apply the following stress conditions:
-
Acidic: Add equal volume of 0.2 M HCl (Final concentration: 0.1 M HCl).
-
Basic: Add equal volume of 0.2 M NaOH (Final concentration: 0.1 M NaOH).
-
Oxidative: Add equal volume of 6% H2O2 (Final concentration: 3% H2O2 ).
-
Incubate samples in a thermomixer at 40°C.
Step 3: Kinetic Sampling & Quenching (Critical Step) Extract 100 µL aliquots at 2h, 8h, and 24h. Immediately quench the acidic and basic samples by adding equivalent molarities of NaOH and HCl, respectively.
-
Causality: Quenching halts the degradation reaction instantly, freezing the chemical profile at the exact time point and preventing secondary degradation during the autosampler queue. Dilute all quenched samples to a final concentration of 0.1 mg/mL using the mobile phase starting conditions to prevent MS detector saturation.
Step 4: Chromatographic Separation Inject 5 µL onto a C18 Reverse-Phase column (e.g., 50 × 3.0 mm, 2.6 µm particle size). Use a gradient elution starting at 5% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) and 95% Mobile Phase A (Water + 0.1% Formic Acid), ramping to 95% B over 10 minutes.
Step 5: HRMS Acquisition & Data Processing Utilize an Orbitrap or Q-TOF mass spectrometer operating in polarity-switching mode. Acquire full-scan MS1 data (resolution >60,000) and data-dependent MS2 (ddMS2)[6][7]. Calculate the mass balance by ensuring the total peak area of the parent plus all degradants equals approximately 100% of the unstressed control sample.
Part 5: Visualizations
Chemical degradation pathways of 2-phenoxy-N-(phenylsulfonyl)acetamide under stress conditions.
Step-by-step LC-HRMS analytical workflow for forced degradation profiling.
References
-
Resolvemass - Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link][4]
-
National Library of Medicine (PMC) - On the Stability and Degradation Pathways of Venetoclax under Stress Conditions. Available at:[Link][3]
-
International Council for Harmonisation (ICH) - Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. Available at:[Link][5]
-
Journal of Chemical Information and Modeling (ACS) - Automatic Identification of Lansoprazole Degradants under Stress Conditions by LC-HRMS with MassChemSite and WebChembase. Available at:[Link][6]
-
National Library of Medicine (PubMed) - Characterization of forced degradation products of torasemide through MS tools and explanation of unusual losses observed during mass fragmentation of drug and degradation products through density functional theory. Available at:[Link][7]
-
National Library of Medicine (PMC) - 2-Phenoxyacetamide derivatives as SARS-CoV-2 main protease inhibitor: In silico studies. Available at:[Link][2]
Sources
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- 2. 2-Phenoxyacetamide derivatives as SARS-CoV-2 main protease inhibitor: In silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the Stability and Degradation Pathways of Venetoclax under Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. database.ich.org [database.ich.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Characterization of forced degradation products of torasemide through MS tools and explanation of unusual losses observed during mass fragmentation of drug and degradation products through density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sulfonyl Isocyanate Coupling Reactions
Welcome to the technical support center for sulfonyl isocyanate coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile class of reagents. As a Senior Application Scientist, my goal is to move beyond simple protocols and provide you with the causal reasoning behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively. Sulfonyl isocyanates are powerful electrophiles, but their high reactivity demands careful handling and a nuanced understanding of reaction parameters to achieve high yields and purity.[1] This guide is structured to address the most common challenges encountered in the lab, from initial setup to final product purification.
Section 1: Foundational Knowledge & Pre-Reaction Checks (FAQs)
This section addresses the most critical preliminary questions. Getting these right will prevent many of the common issues detailed in the troubleshooting section.
Q1: My sulfonyl isocyanate reagent is pale yellow and slightly cloudy. Can I still use it?
A: Caution is advised. A pale yellow color can be acceptable, but cloudiness or the presence of solid precipitates is a strong indicator of decomposition, likely due to moisture contamination.[2][3]
-
Causality: Sulfonyl isocyanates are extremely sensitive to moisture.[4] Water reacts with the isocyanate group to form an unstable carbamic acid, which then decomposes into a sulfonamide and carbon dioxide (CO₂) gas.[2][5] The newly formed sulfonamide can then react with another molecule of isocyanate to form a disubstituted urea, often an insoluble white solid.[5] This process not only consumes your reagent but introduces impurities.
-
Expert Recommendation: If the reagent is only slightly cloudy, it may be possible to salvage it by filtration under an inert atmosphere. However, for quantitative and high-purity work, using a fresh, clear bottle is strongly recommended. Always store sulfonyl isocyanates in a desiccator or glovebox, under an inert atmosphere (e.g., nitrogen or argon), and with a tightly sealed cap.[4]
Q2: How critical is the choice of solvent, and what level of dryness is required?
A: The choice of solvent and its absolute dryness are paramount to success. The solvent must be inert to the highly electrophilic sulfonyl isocyanate and must be rigorously dried.
-
Causality: Protic solvents like alcohols or water will react violently with the isocyanate.[4] Even trace amounts of water in aprotic solvents can lead to the side reactions described in Q1, causing low yields and foaming from CO₂ evolution.[2][6]
-
Expert Recommendation: Use non-nucleophilic, inert, and anhydrous solvents.[1] Suitable choices are often chlorinated solvents (e.g., dichloromethane), acetonitrile, or toluene.[1] The required level of dryness is typically <50 ppm water content, which should be verified by Karl Fischer titration.[5] Standard "anhydrous" solvents from commercial suppliers should be freshly opened or further dried over activated molecular sieves or a solvent purification system.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Recommended Drying Method | Notes |
| Dichloromethane (DCM) | 39.6 | 9.1 | Distill from CaH₂ | Good general-purpose solvent. |
| Acetonitrile (MeCN) | 81.6 | 37.5 | Distill from CaH₂ | More polar; suitable for dissolving polar substrates. |
| Toluene | 110.6 | 2.4 | Distill from Na/benzophenone | Good for higher temperature reactions. |
| Tetrahydrofuran (THF) | 66 | 7.6 | Distill from Na/benzophenone | Ensure no peroxides. Can coordinate to Lewis acids. |
| Hexanes | 69 | 1.9 | Distill from Na/benzophenone | Non-polar; good for precipitating polar byproducts. |
Q3: Do I need to use a catalyst for my coupling reaction?
A: Not always, but it can be beneficial, especially for less reactive nucleophiles or sulfonyl isocyanates.
-
Causality: The reaction of a sulfonyl isocyanate with a primary amine is typically very fast and requires no catalyst. However, reactions with less nucleophilic partners like secondary amines, hindered alcohols, or anilines can be sluggish.[7][8] Catalysts, such as tertiary amines (e.g., pyridine, triethylamine) or organometallic compounds (e.g., dibutyltin dilaurate), can activate the nucleophile or the isocyanate, accelerating the reaction.[9][10]
-
Expert Recommendation: For reactions with primary amines or simple primary alcohols, attempt the reaction without a catalyst first. If the reaction is slow, introduce a catalytic amount (1-10 mol%) of a tertiary amine like pyridine.[10] Be aware that basic catalysts can also promote side reactions like the trimerization of the isocyanate to form isocyanurates, especially at elevated temperatures.[9]
Section 2: Troubleshooting Common Reaction Issues
This section provides a systematic guide to diagnosing and solving problems during the reaction.
Workflow for Troubleshooting Sulfonyl Isocyanate Coupling Reactions
This diagram outlines a logical sequence for identifying the root cause of common reaction failures.
Caption: A troubleshooting decision tree for sulfonyl isocyanate reactions.
Q&A: Specific Problems & Solutions
Q4: I see no consumption of my starting materials by TLC/LCMS. What's the likely cause?
A: This "no reaction" scenario usually points to a fundamental issue with reactivity or conditions.
-
Possible Cause 1: Insufficiently Reactive Nucleophile. Sterically hindered alcohols (tertiary) or electron-deficient anilines can be very poor nucleophiles.
-
Solution: Increase the reaction temperature. If the reaction is being run at 0 °C or room temperature, try refluxing in toluene. Alternatively, add a catalyst like pyridine or DMAP to activate the nucleophile. For very unreactive alcohols, you may need to deprotonate with a strong, non-nucleophilic base (e.g., NaH) to form the alkoxide in situ before adding the sulfonyl isocyanate.
-
-
Possible Cause 2: Incorrect Temperature. While heat can help, some reactions, particularly those involving the highly reactive chlorosulfonyl isocyanate (CSI), can be more efficient at lower temperatures.[11]
-
Causality: For some systems, the reaction proceeds through a pre-equilibrium complex. At higher temperatures, this complex can dissociate back to the starting materials, whereas at an optimal lower temperature (e.g., -15°C to 25°C), the complex is favored and proceeds to the product.[11][12]
-
Solution: If using a highly reactive isocyanate like CSI with an unreactive alkene, try optimizing the temperature in a lower range.[11]
-
-
Possible Cause 3: Decomposed Isocyanate. As discussed in Q1, if the isocyanate has been hydrolyzed, it is no longer active.
-
Solution: Use a fresh bottle of reagent.
-
Q5: My reaction is messy, with many side products. How can I improve selectivity?
A: Side product formation often results from moisture, incorrect stoichiometry, or excessive heat.
-
Possible Cause 1: Moisture Contamination. This is the most common culprit, leading to urea byproducts.[5]
-
Solution: Rigorously follow anhydrous protocols as detailed in Section 1 and the protocols below. Consider adding a moisture scavenger, such as p-toluenesulfonyl isocyanate (PTSI) itself, if you suspect water ingress from pigments or other reagents.[6] Approximately 13 grams of PTSI can scavenge 1 gram of water.
-
-
Possible Cause 2: Incorrect Stoichiometry. An excess of isocyanate can lead to further reactions with the desired product.
-
Causality: The newly formed sulfonylurea or sulfonylurethane product contains N-H bonds that can be deprotonated and react with a second molecule of isocyanate to form allophanate (from urethanes) or biuret (from ureas) linkages, leading to oligomeric byproducts.[9]
-
Solution: Use a precise 1:1 stoichiometry of isocyanate to nucleophile. If a slight excess of one reagent is needed to drive the reaction to completion, it is often better to use a slight excess of the nucleophile, as it is typically easier to remove during purification.
-
-
Possible Cause 3: Isocyanate Trimerization. At high temperatures or in the presence of certain catalysts, sulfonyl isocyanates can self-condense to form highly stable cyclic trimers (isocyanurates).[9]
-
Solution: Keep the reaction temperature as low as possible while still achieving a reasonable rate. If using a catalyst, screen for one that favors the desired coupling over trimerization; tertiary amines are often less prone to this than some organometallic catalysts.[9]
-
Q6: My desired sulfonylurea product seems to be decomposing during purification. What should I do?
A: Sulfonylureas can be sensitive, particularly to acidic or basic conditions and sometimes to silica gel chromatography.
-
Possible Cause 1: Instability on Silica Gel. The acidic nature of standard silica gel can cause degradation of sensitive products.
-
Solution: First, try to purify by recrystallization, which can often yield highly pure material without chromatography. If chromatography is necessary, try using a less acidic stationary phase like alumina (neutral or basic) or deactivated silica gel (pre-treated with a small amount of triethylamine in the eluent).
-
-
Possible Cause 2: Hydrolysis during Aqueous Workup. Prolonged contact with acidic or basic aqueous solutions during workup can hydrolyze the sulfonylurea linkage.
-
Solution: Perform the aqueous quench and extractions quickly and at low temperatures (e.g., with ice-cold water or buffer). Ensure the pH does not become strongly acidic or basic. Wash with a neutral brine solution and dry the organic layer promptly.
-
-
Possible Cause 3: Thermal Instability. Some products may be unstable to prolonged heating.
-
Solution: When removing solvent on a rotary evaporator, use a low bath temperature. If the product is a solid, ensure it is fully dried under high vacuum at room temperature to avoid melting or decomposition.
-
Reaction Mechanism and Key Side Reaction
The following diagram illustrates the desired nucleophilic addition to the isocyanate and the competing hydrolysis pathway.
Caption: Desired vs. undesired reaction pathways for sulfonyl isocyanates.
Section 3: Key Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform a thorough risk assessment before starting any new procedure.
Protocol 3.1: General Procedure for Sulfonylurea Synthesis from an Amine
This protocol describes the coupling of a sulfonyl isocyanate with a primary or secondary amine under standard anhydrous conditions.
-
Glassware Preparation: Oven-dry all glassware (round-bottom flask, dropping funnel, condenser) at 120 °C for at least 4 hours. Assemble the glassware hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Reagent Preparation: In the reaction flask, dissolve the amine (1.0 eq) in anhydrous dichloromethane (or another suitable solvent, see Table 1) to a concentration of 0.1-0.5 M.
-
Reaction Setup: Equip the flask with a magnetic stirrer and place it in an ice-water bath (0 °C).
-
Isocyanate Addition: Dissolve the sulfonyl isocyanate (1.0-1.05 eq) in a small volume of the same anhydrous solvent. Transfer this solution to the dropping funnel. Add the isocyanate solution dropwise to the stirred amine solution over 10-30 minutes. The reaction is often exothermic.[13]
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LCMS until the limiting reagent is consumed (typically 1-4 hours).
-
Workup:
-
Quench the reaction by slowly adding water or a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with the organic solvent (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.[14]
Protocol 3.2: Preparation of Anhydrous Solvents (THF Example)
This protocol describes the preparation of super-dry THF using a sodium/benzophenone still, a classic method for ensuring absolute dryness.[5]
CAUTION: This procedure involves metallic sodium, a flammable solid that reacts violently with water. It must be performed by trained personnel with appropriate safety measures (fume hood, fire extinguisher, no water nearby).
-
Pre-Drying: Add ~100 mL of commercially available anhydrous THF to a 1 L round-bottom flask containing a stir bar. Add small pieces of metallic sodium (cut into ~5 mm cubes, ~5 g total). The initial vigorous bubbling is the reaction of sodium with residual water.
-
Initiation: Once the initial bubbling subsides, add a small amount of benzophenone (~1 g).
-
Reflux: Attach a condenser and heat the mixture to a gentle reflux under a nitrogen atmosphere.
-
Color Indicator: The solution will turn a deep blue or purple color. This indicates that the solvent is anhydrous and free of oxygen. The benzophenone ketyl radical anion that forms is responsible for this color and is an excellent indicator of dryness. If the color fades, it means moisture or oxygen has entered the system, and more sodium/benzophenone may be needed.
-
Distillation: Once the deep blue/purple color is stable, the solvent can be distilled directly into the reaction flask under a nitrogen atmosphere for immediate use. Never distill the still to dryness , as this can concentrate explosive peroxides.
References
-
Organic Syntheses Procedure. Organic Syntheses, Coll. Vol. 6, p.271 (1988); Vol. 51, p.78 (1971). [Link]
- Method of preparing sulfonyl isocyanates.
-
Synthesis of sulfonylurea derivatives and their α-glucosidase inhibitory activity. Vietnam Journal of Science, Technology and Engineering, 63(1), 53-56. [Link]
-
REACTION OF p-TOLUENESULFONYL ISOCYANATE WITH ELECTRON-RICH ALKENES AND MONOFLUOROALKENES. J. Braz. Chem. Soc., 25(10), 1836-1842 (2014). [Link]
-
Chlorosulfonyl Isocyanate Reactions with Fluoroalkenes. Scribd. [Link]
-
Study of coatings based on polyisocyanates of moisture cure depending on its resins and water scavengers. UPCommons. [Link]
-
GUIDE TO HANDLING ISOCYANATES. Safe Work Australia. [Link]
-
Preparation of Unsymmetrical Sulfonylureas from N,N'-Sulfuryldiimidazoles. The Journal of Organic Chemistry, 67(25), 9069-9072 (2002). [Link]
-
Some Reactions of p-Toluenesulfonyl Isocyanate. The Journal of Organic Chemistry, 32(10), 3211-3215 (1967). [Link]
-
Screening and Quantitative Analysis for Sulfonylurea-Type Oral Antidiabetic Agents in Adulterated Health Food Using Thin-Layer Chromatography and High-Performance Liquid Chromatography. ResearchGate. [Link]
-
Moisture Contamination of Polyurethanes. ResinLab. [Link]
-
Design, Synthesis and in Vivo Evaluation of Novel Glycosylated Sulfonylureas as Antihyperglycemic Agents. Molecules, 20(11), 20028-20040 (2015). [Link]
-
Reaction of isocyanates with alcohols. ResearchGate. [Link]
-
The Chemistry of Sulfonyl Isocyanates. VI. Pyridine Catalysis of the Reaction with Triphenylmethanol. The Journal of Organic Chemistry, 30(11), 3849-3852 (1965). [Link]
-
A facile synthesis of Sulfonylureas via water assisted preparation of Carbamates. ResearchGate. [Link]
-
P-TOLUENE SULFONYL ISOCYANATE. Ataman Kimya. [Link]
-
Syntheses from sulfonamides and electrophilic isocyanate or carbamates. ResearchGate. [Link]
-
Reactions of alkyl isocyanates and chlorosulfonyl isocyanate with 1H-tetrazole-5-amine and conversion of reaction products to (1H-tetrazol-5-yl)ureas. The Journal of Organic Chemistry, 47(16), 3096-3101 (1982). [Link]
-
The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry, 63(20), 6878-6885 (1998). [Link]
-
Chemistry of sulfonyl isocyanates. V. Reactions with aromatic compounds. The Journal of Organic Chemistry, 35(6), 2045-2047 (1970). [Link]
-
Measurement of antidiabetic sulfonylureas in serum by gas chromatography with electron-capture detection. Journal of Pharmaceutical Sciences, 65(9), 1328-1331 (1976). [Link]
-
One-Pot Synthesis of Thio-Augmented Sulfonylureas via a Modified Bunte's Reaction. ACS Omega, 7(35), 31495-31505 (2022). [Link]
-
Material Safety Data Sheet - p-Toluenesulfonyl Isocyanate, 96+%. Cole-Parmer. [Link]
-
Reaction pathways for [2+2] cycloadditions of chlorosulfonyl isocyanate with alkenes. Research Trends. [Link]
-
The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. PubMed. [Link]
-
Development of a RP-HPLC Method for Simultaneous Determination of Some Antidiabetic Sulfonylurea Drugs in Bulk and Pharmaceutical Dosage Forms. International Journal of Pharmaceutical Sciences Review and Research, 25(2), 149-155 (2014). [Link]
-
Recent Advances in the Synthesis of Sulfonylureas. ResearchGate. [Link]
-
Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. [Link]
-
Moisture Contamination with Polyurethanes. EXACT Dispensing Systems. [Link]
Sources
- 1. arxada.com [arxada.com]
- 2. resinlab.com [resinlab.com]
- 3. Moisture Contamination with Polyurethanes - EXACT Dispensing Systems [exactdispensing.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Moisture scavenger for reduced defects in polyurethanes [borchers.com]
- 7. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 8. The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. benchchem.com [benchchem.com]
- 12. researchtrends.net [researchtrends.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. researchgate.net [researchgate.net]
stability of 2-phenoxy-N-(phenylsulfonyl)acetamide in aqueous solution
Welcome to the Application Science Technical Support Center. As researchers increasingly utilize 2-phenoxy-N-(phenylsulfonyl)acetamide as a key intermediate and a carboxylic acid bioisostere in drug discovery[1], understanding its physicochemical behavior in aqueous media is critical.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure the integrity of your compound during biochemical assays and long-term storage.
Part 1: Core Principles of N-Acylsulfonamide Stability
To troubleshoot degradation issues, one must first understand the causality behind the molecule's reactivity. 2-phenoxy-N-(phenylsulfonyl)acetamide features an N-acylsulfonamide core. The stability of this functional group is entirely dictated by its ionization state in aqueous solution.
The N-H proton of the acylsulfonamide moiety is highly acidic, with a typical pKa ranging from 3.5 to 5.0[2][3].
-
At physiological pH (7.4): The molecule exists predominantly as a resonance-stabilized anion. This delocalized negative charge creates an electrostatic shield that repels nucleophiles (such as water or hydroxide ions), rendering the compound highly stable in neutral assay buffers[4][5].
-
At acidic pH (< 3.0): The nitrogen is protonated, returning the molecule to its neutral state. The carbonyl oxygen can also become protonated, drastically increasing the electrophilicity of the carbonyl carbon and inviting nucleophilic attack by water[6].
-
At highly basic pH (> 10.0): The high concentration of strongly nucleophilic hydroxide ions overcomes the electrostatic repulsion of the anionic state. Hydroxide attacks the carbonyl carbon, and the resulting tetrahedral intermediate collapses to expel the phenylsulfonamide anion—an excellent leaving group due to the electron-withdrawing sulfonyl moiety[7].
Caption: pH-dependent ionization and divergent hydrolysis pathways of the N-acylsulfonamide core.
Part 2: Troubleshooting Guides & FAQs
Issue 1: Inconsistent IC50 Values in Biochemical Assays
Symptom: Replicate assays performed on different days yield shifting potency metrics. Root Cause: Spontaneous degradation of the compound in the working stock solution. While stable for 5–24 hours at pH 7.4[5], prolonged storage of aqueous stocks at room temperature leads to slow, progressive hydrolysis into 2-phenoxyacetic acid and benzenesulfonamide. Resolution:
-
Never store the compound in aqueous buffers.
-
Prepare primary stock solutions in anhydrous DMSO (stored at -20°C in desiccated aliquots).
-
Dilute into aqueous assay buffers (pH 7.0–7.5) immediately prior to the experiment.
Issue 2: Compound Loss During LC-MS/MS Analysis
Symptom: Low recovery or appearance of unexpected peaks at -157 Da (loss of benzenesulfonamide) during reverse-phase chromatography. Root Cause: Standard LC-MS mobile phases often contain 0.1% Formic Acid or Trifluoroacetic Acid (TFA), dropping the pH to ~2.0–2.5. This induces acid-catalyzed hydrolysis of the N-acylsulfonamide during the run or while sitting in the autosampler[6]. Resolution:
-
Maintain the autosampler at 4°C to kinetically slow the hydrolysis.
-
Consider using neutral or slightly basic mobile phases (e.g., 10 mM Ammonium Bicarbonate, pH 8.0) if the compound degrades too rapidly on-column.
Frequently Asked Questions (FAQs)
Q: Can I use 2-phenoxy-N-(phenylsulfonyl)acetamide in cell-based assays containing serum? A: Yes. At the physiological pH of cell culture media (pH ~7.4), the compound is in its stable anionic form. However, be aware that the anionic nature may limit passive membrane permeability compared to neutral lipophilic compounds.
Q: Is the compound sensitive to freeze-thaw cycles in aqueous buffer? A: Yes. Freeze-thaw cycles in aqueous solutions can cause localized pH shifts and concentration gradients (cryoconcentration) that accelerate hydrolysis. Always freeze-thaw the DMSO stock, not the aqueous dilution.
Part 3: Quantitative Stability Profile
The following table summarizes the expected thermodynamic and kinetic stability parameters of the N-acylsulfonamide pharmacophore across different environmental conditions, synthesized from structural analog data[5][6][7].
| Environmental Condition | Dominant Ionization State | Primary Degradation Mechanism | Estimated Half-Life ( t1/2 ) at 37°C |
| pH 1.2 (Simulated Gastric Fluid) | Neutral (Protonated) | Acid-catalyzed C-N bond fission | < 2 hours |
| pH 4.5 (Lysosomal pH) | Mixed (Neutral / Anionic) | Mild acid-catalyzed hydrolysis | 12 - 24 hours |
| pH 7.4 (Physiological Buffer) | Anionic (Deprotonated) | Highly resistant to hydrolysis | > 72 hours |
| pH 10.0+ (Basic Extraction) | Anionic (Deprotonated) | Base-catalyzed OH− attack | < 1 hour |
Part 4: Validated Protocol for Aqueous Stability Profiling
To empirically validate the stability of 2-phenoxy-N-(phenylsulfonyl)acetamide in your specific assay buffers, execute the following self-validating LC-MS/MS workflow. This protocol uses a cold-quench methodology to arrest degradation instantly, ensuring the data reflects the exact time-point.
Step-by-Step Methodology
-
Buffer Preparation: Prepare 100 mM of the target buffer (e.g., PBS pH 7.4, or Acetate buffer pH 4.0). Pre-warm the buffer to 37°C in a thermomixer.
-
Stock Preparation: Prepare a 10 mM primary stock of 2-phenoxy-N-(phenylsulfonyl)acetamide in 100% anhydrous DMSO.
-
Spiking (Reaction Initiation): Spike the DMSO stock into the pre-warmed buffer to achieve a final concentration of 10 µM (ensure final DMSO concentration is ≤ 0.1% to prevent solvent-mediated stabilization). Vortex for 3 seconds.
-
Time-Course Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), extract a 50 µL aliquot from the incubation tube.
-
Quenching: Immediately transfer the 50 µL aliquot into a microcentrifuge tube containing 150 µL of ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide). The 3:1 organic ratio precipitates buffer salts and instantly halts hydrolysis.
-
Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet precipitated salts.
-
Analysis: Transfer the supernatant to an LC-MS vial and analyze via MRM (Multiple Reaction Monitoring), tracking both the parent mass and the primary degradation product (2-phenoxyacetic acid).
Caption: Step-by-step experimental workflow for LC-MS/MS based aqueous stability profiling.
References
-
Kiessling Lab. "N-Acylsulfonamide Linker Activation by Pd-Catalyzed Allylation". Department of Chemistry. Available at:[Link]
-
Raines Lab. "Functional and structural analyses of N-acylsulfonamide-linked dinucleoside inhibitors of RNase A". FEBS Journal. Available at: [Link]
-
Francisco KR, et al. "Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres". European Journal of Medicinal Chemistry (via PMC). Available at:[Link]
-
NIH / PMC. "On the Stability and Degradation Pathways of Venetoclax under Stress Conditions". Pharmaceutics. Available at:[Link]
-
ACS Publications. "Acylating Agents as Enzyme Inhibitors and Understanding Their Reactivity for Drug Design". Journal of Medicinal Chemistry. Available at:[Link]
-
Wikipedia. "Acylsulfonamide". Wikipedia, The Free Encyclopedia. Available at:[Link]
Sources
- 1. 2-phenoxy-N-(phenylsulfonyl)acetamide | Benchchem [benchchem.com]
- 2. raineslab.com [raineslab.com]
- 3. Acylsulfonamide - Wikipedia [en.wikipedia.org]
- 4. kiesslinglab.com [kiesslinglab.com]
- 5. Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Recrystallization & Purification of 2-Phenoxy-N-(phenylsulfonyl)acetamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 2-phenoxy-N-(phenylsulfonyl)acetamide.
Unlike standard amides, this compound is an N-acylsulfonamide. The presence of both the electron-withdrawing phenoxyacetyl group and the phenylsulfonyl group flanking the nitrogen renders the N-H proton highly acidic (pKa ~4–5) 1. This fundamental electronic property dictates its solubility behavior, its propensity to trap polar impurities, and the specific solvent systems required for successful recrystallization.
Solvent System Selection & Impurity Profiling
To achieve high purity, the recrystallization solvent must exploit the differential solubility between the target N-acylsulfonamide and its common synthetic byproducts (e.g., unreacted 2-phenoxyacetamide, hydrolyzed benzenesulfonic acid, and non-polar bis-sulfonylated species).
The table below summarizes the quantitative solubility profiles and mechanistic rationale for the most effective solvent systems.
| Solvent System | Ratio (v/v) | Target Compound Solubility | Impurity Removal Profile | Causality / Mechanism |
| Ethanol / Water | 1:1 to 3:1 | High in hot EtOH, Low in H2O | Removes polar salts & unreacted starting amides. | Water acts as an anti-solvent, depressing the solubility of the hydrophobic aromatic rings while keeping hydrolyzed acids in solution 23. |
| Ethyl Acetate / Hexanes | 1:2 to 1:4 | Moderate in hot EtOAc | Removes non-polar bis-sulfonylated byproducts. | Hexane forces the polar N-acylsulfonamide to crystallize, leaving non-polar over-reacted species dissolved in the mother liquor [[4]](). |
| Chloroform / Hexane | 1:3 | High in hot CHCl₃ | Removes unreacted sulfonyl chlorides. | Provides a rapid crystallization matrix; excellent for highly crystalline sulfonamides that resist precipitation in protic media 5. |
Self-Validating Recrystallization Protocol (Ethanol/Water)
This methodology uses a self-validating feedback loop: if the product does not precipitate upon water addition, the pH is likely too high, indicating the compound is trapped as a soluble salt.
Step 1: Acidic Pre-Wash (Critical Validation) Before attempting recrystallization, dissolve the crude solid in ethyl acetate and wash with 1N HCl. Causality: Due to the acidity of the N-acylsulfonamide, any residual base from the coupling reaction (e.g., triethylamine) will form a highly soluble salt, preventing crystallization 6. The acid wash ensures the molecule is fully protonated and neutral. Evaporate the organic layer to yield the crude solid.
Step 2: Dissolution Suspend 1.0 g of the crude 2-phenoxy-N-(phenylsulfonyl)acetamide in 5 mL of absolute ethanol in an Erlenmeyer flask. Heat to a gentle reflux using a water bath until fully dissolved.
Step 3: Anti-Solvent Titration Remove the flask from the heat momentarily. Add hot deionized water dropwise with swirling. Causality: Water dramatically decreases the solubility of the hydrophobic phenoxy and phenyl rings. Stop adding water the exact moment a faint, persistent cloudiness (turbidity) remains.
Step 4: Saturation Clearing Add 1–2 drops of hot ethanol just until the solution clears again. Causality: This guarantees the solution is exactly at the thermodynamic saturation point at the boiling temperature, maximizing the yield upon cooling.
Step 5: Controlled Cooling Allow the flask to cool undisturbed to room temperature over 45 minutes, then transfer to an ice bath (4 °C) for 30 minutes. Causality: Slow cooling allows for the thermodynamic selection of the most stable crystal lattice, systematically excluding impurities from the growing crystal face.
Step 6: Isolation Filter the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 mL of ice-cold 1:1 Ethanol:Water to remove mother liquor adhering to the crystal surfaces. Dry under vacuum.
Troubleshooting Workflow
Troubleshooting workflow for the ethanol/water recrystallization of N-acylsulfonamides.
Frequently Asked Questions (FAQs)
Q: Why did my product "oil out" (form a separate liquid layer) instead of crystallizing? A: Oiling out (liquid-liquid phase separation) occurs when the melting point of your impure mixture is lower than the temperature at which it saturates the solvent. Causality: This is usually caused by adding the water anti-solvent too rapidly, or by a high initial impurity load depressing the melting point. Fix: Reheat the mixture until the oil dissolves back into a single phase. Add a small amount of the primary solvent (ethanol) to increase the solubility threshold, and cool the flask much more slowly.
Q: My recrystallized product still contains the bis-sulfonylated impurity. How do I remove it? A: The bis-sulfonylated byproduct (where two phenylsulfonyl groups attach to the nitrogen) lacks the acidic N-H proton. Causality: Because it is highly non-polar, it often co-precipitates in the highly polar ethanol/water system. Fix: Switch to an Ethyl Acetate/Hexanes recrystallization system 6. Alternatively, perform an acid-base extraction prior to recrystallization: dissolve the crude in dilute aqueous NaHCO₃ (the target compound dissolves as a salt), extract the bis-impurity with dichloromethane, and then acidify the aqueous layer with HCl to precipitate your desired N-acylsulfonamide.
Q: Why is the yield of my recrystallization so low, even after cooling to 4 °C? A: N-acylsulfonamides can be surprisingly soluble in aqueous-organic mixtures if the pH is not strictly controlled. Causality: If residual base from the reaction is present, the compound exists partially as a highly soluble salt. Fix: Ensure the crude mixture is thoroughly washed with 1N HCl during the initial workup before attempting recrystallization. If the product is currently lost in the mother liquor, concentrate the filtrate under vacuum, acidify with a few drops of 1N HCl, and re-attempt crystallization.
References
-
[2] 2-phenoxy-N-(phenylsulfonyl)acetamide (Synthesis and Properties) | Benchchem. Benchchem.
-
[7] 2-phenoxy-N-(phenylsulfonyl)acetamide | Benchchem. Benchchem.
-
[8] Synthesis of N‐acylsulfonamide derived from ethyl lactate. ResearchGate.
-
[4] Technical Support Center: Synthesis of N-Acylsulfonamides. Benchchem.
-
[9] Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. DergiPark.
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- 4. N-(4-(AMINOSULFONYL)PHENYL)-2-(2-METHYLPHENOXY)ACETAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
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resolving hydroscopic issues with 2-phenoxy-N-(phenylsulfonyl)acetamide
Technical Support Center: 2-phenoxy-N-(phenylsulfonyl)acetamide
From the Office of the Senior Application Scientist
This guide serves as a centralized technical resource for researchers, scientists, and drug development professionals working with 2-phenoxy-N-(phenylsulfonyl)acetamide. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding a critical physicochemical property: hygroscopicity. While 2-phenoxy-N-(phenylsulfonyl)acetamide is a novel compound with emerging research, the principles outlined here are grounded in established pharmaceutical science for managing moisture-sensitive active pharmaceutical ingredients (APIs).[1][2]
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues and questions that arise when working with hygroscopic materials like 2-phenoxy-N-(phenylsulfonyl)acetamide.
Q1: My measured weight for 2-phenoxy-N-(phenylsulfonyl)acetamide is inconsistent and seems to be increasing over time. Is this due to hygroscopicity?
A1: Yes, this is a classic sign of a hygroscopic compound. Hygroscopicity is the tendency of a solid material to absorb or adsorb moisture from the surrounding atmosphere.[3][4] This water uptake directly increases the mass of the sample, leading to inaccurate measurements and difficulty in preparing solutions of a precise concentration. The rate and extent of moisture uptake are influenced by ambient relative humidity (RH), temperature, the exposed surface area of the powder, and the material's intrinsic properties.[3][5]
Q2: How can absorbed moisture affect the stability and quality of my compound?
A2: Absorbed moisture can have significant and detrimental effects on an active pharmaceutical ingredient (API).[6][7] These effects can be categorized as:
-
Chemical Degradation: Water can act as a reactant, leading to hydrolysis of susceptible functional groups (e.g., amides, esters). This can create impurities and reduce the potency of the API.[3][7][8][9]
-
Physical Changes: Moisture can induce changes in the solid-state properties of the compound. This may include deliquescence (dissolving in the absorbed water), caking, or changes in crystal form (polymorphism).[2] Such changes can alter the material's flowability, dissolution rate, and ultimately, its bioavailability.[3]
-
Microbiological Contamination: The presence of water can create a more favorable environment for microbial growth, compromising the safety and purity of the material.[5][6]
Q3: My analytical results (e.g., NMR, Karl Fischer, Loss on Drying) for 2-phenoxy-N-(phenylsulfonyl)acetamide are not what I expected. Could water be the cause?
A3: Absolutely. Water can interfere with numerous analytical techniques:
-
Nuclear Magnetic Resonance (NMR): The presence of water will show up as a broad singlet in proton NMR spectra, potentially obscuring signals from your compound of interest. It can also affect the accuracy of quantitative NMR (qNMR) if not properly accounted for.
-
Karl Fischer (KF) Titration: This is the gold standard for quantifying water content.[10][11][12] If you are getting higher-than-expected water content values, it confirms the hygroscopic nature of your sample. KF is generally preferred over Loss on Drying for its specificity to water.[11]
-
Loss on Drying (LOD): This method measures the total mass lost upon heating, which can include not just water but also other volatile solvents.[11][13] If your compound is hygroscopic, the LOD value will be elevated. It's a useful screening tool but less specific than Karl Fischer titration.[11][13]
-
Differential Scanning Calorimetry (DSC): Absorbed water can act as a plasticizer, lowering the glass transition temperature (Tg) of amorphous material or causing endothermic events related to water loss upon heating.
Q4: What are the recommended storage and handling conditions for a hygroscopic compound like this?
A4: Proper storage and handling are critical to maintaining the integrity of 2-phenoxy-N-(phenylsulfonyl)acetamide.
-
Storage: The compound should be stored in a tightly sealed container, preferably with a desiccant. For long-term storage, a desiccator cabinet or a glovebox with a controlled low-humidity atmosphere (e.g., <20% RH) is ideal. Always store it away from direct sunlight and heat sources.
-
Handling: Weighing and transferring the compound should be done as quickly as possible to minimize exposure to ambient air. For sensitive experiments, all handling should be performed inside a glovebox or a controlled humidity chamber.[3] Using pre-dried glassware is also essential.
Part 2: Troubleshooting Guide
This guide provides a systematic approach to identifying, quantifying, and mitigating hygroscopicity-related issues.
Problem 1: Inconsistent Weighing and Poor Flowability
-
Symptom: The weight of the powder drifts upwards on the analytical balance. The powder appears clumpy, cakes, or adheres to spatulas and glassware.[2][3]
-
Cause: Direct absorption of atmospheric moisture onto the particle surfaces. This increases mass and introduces capillary forces between particles, reducing flow.
-
Solution Workflow:
Caption: Decision workflow for addressing weighing instability.
Problem 2: Suspected Chemical Degradation or Solid-State Change
-
Symptom: Analytical data (e.g., HPLC, LC-MS) shows new impurity peaks over time. DSC or XRPD scans differ from the initial batch.
-
Cause: Moisture-induced hydrolysis or a change in the crystalline/amorphous state.[7]
-
Solution: The first step is to quantify the amount of water present and then assess the material's behavior under controlled humidity conditions.
Part 3: Experimental Protocols
Protocol 1: Quantitative Determination of Water Content by Karl Fischer Titration
This protocol provides a method for accurately measuring the water content in a sample of 2-phenoxy-N-(phenylsulfonyl)acetamide.[10][12]
Objective: To quantify the mass percentage of water in the sample.
Materials:
-
Volumetric or Coulometric Karl Fischer Titrator
-
Appropriate Karl Fischer reagents (e.g., Hydranal™-Composite 5)
-
Anhydrous methanol or appropriate solvent
-
Gas-tight syringe for sample introduction
-
Analytical balance
Methodology:
-
System Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel must be pre-titrated to a dry, stable endpoint.
-
Sample Preparation: In a controlled low-humidity environment (glovebox), accurately weigh approximately 50-100 mg of 2-phenoxy-N-(phenylsulfonyl)acetamide into a clean, dry vial.
-
Titration: Uncap the vial and quickly add the sample directly to the conditioned titration vessel.
-
Analysis: Start the titration. The instrument will automatically titrate the sample and calculate the water content.
-
Replicates: Perform the measurement in triplicate to ensure reproducibility.
-
Calculation: The instrument typically provides the result directly as a percentage or in ppm.
| Parameter | Acceptance Criteria | Typical Observation (Hypothetical) |
| Water Content (%) | Specification dependent (e.g., <0.5%) | 1.8% (Indicates significant water uptake) |
| Standard Deviation | <10% of the mean | 0.15% |
Protocol 2: Standard Procedure for Drying Hygroscopic Compounds
This protocol describes how to effectively dry a sample of 2-phenoxy-N-(phenylsulfonyl)acetamide that has been exposed to moisture.[5][14]
Objective: To remove absorbed water from the compound without causing thermal degradation.
Materials:
-
Vacuum oven with temperature and pressure control
-
Schlenk flask or appropriate drying vessel
-
Cold trap (recommended)
-
Source of inert gas (Nitrogen or Argon)
Methodology:
-
Sample Placement: Place a thinly spread layer of the compound in a suitable drying vessel (e.g., a watch glass inside a larger dish).
-
Oven Setup: Place the vessel in the vacuum oven.
-
Initial Purge: Seal the oven and gently purge with a dry, inert gas for 5-10 minutes to displace the bulk of the moist air.
-
Vacuum Application: Slowly and carefully apply vacuum to the oven. A gradual application of vacuum prevents the fine powder from being aspirated into the vacuum line.[14]
-
Heating: Once a stable vacuum is achieved (e.g., <1 mbar), slowly increase the temperature. A temperature of 40-50°C is a conservative starting point to avoid degradation. Note: The optimal temperature should be determined by TGA if possible.
-
Drying: Dry the sample under these conditions for 12-24 hours.
-
Cooling & Storage: Turn off the heat and allow the oven to cool to room temperature under vacuum. Once cool, break the vacuum with dry inert gas. Immediately transfer the dried sample to a desiccator or glovebox for storage.
Caption: Relationship between hygroscopicity, consequences, and mitigation.
Part 4: Advanced Mitigation & Formulation Strategies
For drug development professionals, mitigating hygroscopicity at the formulation stage is often necessary for creating a stable and manufacturable final product. If 2-phenoxy-N-(phenylsulfonyl)acetamide is intended for use in an oral solid dosage form, the following strategies may be considered:[15]
-
Co-processing with Excipients: Blending the API with excipients that have a lower affinity for water can help protect it.[15]
-
Film Coating: Applying a polymer film coating to a tablet containing the API acts as a physical barrier against environmental moisture.[15]
-
Encapsulation: Encapsulating the API within a matrix of wall materials like polysaccharides can shield it from humidity.[15]
-
Crystal Engineering: Exploring the possibility of forming co-crystals or different salt forms of the API could yield a new solid form with reduced hygroscopicity.[15]
These advanced strategies require significant formulation development but are powerful tools for overcoming the challenges posed by hygroscopic compounds.
References
-
Hygroscopicity of Organic Compounds as a Function of Carbon Chain Length and Carboxyl, Hydroperoxy, and Carbonyl Functional Groups. The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]
-
Stability tests according to ICH Q1A (R2). Memmert. Available at: [Link]
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Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics. Available at: [Link]
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Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation level. Copernicus Publications. Available at: [Link]
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Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Slideshare. Available at: [Link]
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Quality Guidelines. International Council for Harmonisation (ICH). Available at: [Link]
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Effect of Moisture on the Stability of Solid Dosage Forms. Taylor & Francis Online. Available at: [Link]
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Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. National Center for Biotechnology Information (NCBI). Available at: [Link]
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Hygroscopicity of Organic Compounds as a Function of Their Physicochemical Properties. ACS ES&T Air. Available at: [Link]
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Hygroscopicity of Organic Aerosols Linked to Formation Mechanisms. Dr. Renyi Zhang's Group, Texas A&M University. Available at: [Link]
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Q1A(R2) Guideline. International Council for Harmonisation (ICH). Available at: [Link]
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Secrets for Drying Fine Powders in a Vacuum oven. Digivac. Available at: [Link]
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ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. IKEV. Available at: [Link]
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(PDF) Water determination. ResearchGate. Available at: [Link]
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Effect of Moisture on the Stability of Solid Dosage Forms. ResearchGate. Available at: [Link]
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Improved Water Content Analysis in Pharmaceuticals with HSGC. Chromatography Today. Available at: [Link]
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The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. Adare Pharma Solutions. Available at: [Link]
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Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. TA Instruments. Available at: [Link]
-
Effect of moisture on solid state stability. Journal of Medical Science. Available at: [Link]
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The Importance of Moisture Content Determination in Pharmaceuticals. Adam Equipment. Available at: [Link]
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Hygroscopic Problems Of Capsule Filled Powders. Richpacking020.com. Available at: [Link]
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Mixing & Drying Hygroscopic Materials. PerMix. Available at: [Link]
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A comparative study on hygroscopic and physiochemical properties of chicken powders obtained by different drying methods. Taylor & Francis Online. Available at: [Link]
- Method for drying hygroscopic material and the product thereof. Google Patents.
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Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. Available at: [Link]
- Dosage forms for hygroscopic active ingredients. Google Patents.
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Validation & Comparative
A Comparative Guide to the Infrared Spectroscopy of 2-phenoxy-N-(phenylsulfonyl)acetamide
This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of 2-phenoxy-N-(phenylsulfonyl)acetamide. As direct experimental data for this specific compound is not widely published, this document synthesizes information from established spectral libraries and peer-reviewed literature on structurally analogous compounds. We will deconstruct the molecule into its constituent functional groups, predict their characteristic vibrational frequencies, and compare these predictions with data from relevant precursors and related structures. This approach provides a robust framework for researchers engaged in the synthesis and characterization of novel N-acylsulfonamides.
Introduction to 2-phenoxy-N-(phenylsulfonyl)acetamide and its Spectroscopic Signature
2-phenoxy-N-(phenylsulfonyl)acetamide is a molecule of interest in medicinal chemistry, integrating a phenoxyacetamide core with a phenylsulfonyl group.[1] This structure presents a unique combination of functional groups, including a secondary amide (specifically, an N-acylsulfonamide), a sulfonyl group, an ether linkage, and two distinct aromatic rings.
Infrared (IR) spectroscopy is an indispensable tool for the structural elucidation of such molecules.[2] It provides a rapid and non-destructive method to confirm the presence of key functional groups and, by extension, the successful synthesis of the target compound. Each functional group vibrates at a characteristic frequency when it absorbs infrared radiation, producing a unique spectral fingerprint. This guide will predict this fingerprint by examining the expected absorptions for each key bond within the molecule.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
To ensure the reliability of experimental data, a standardized protocol is essential. For a solid sample like 2-phenoxy-N-(phenylsulfonyl)acetamide, the Attenuated Total Reflectance (ATR) technique is a modern and highly effective method.
Step-by-Step Protocol for ATR-FT-IR Analysis:
-
Instrument Preparation: Ensure the FT-IR spectrometer is purged and a background spectrum of the clean ATR crystal (typically diamond or germanium) is collected.
-
Sample Application: Place a small amount of the finely powdered sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Apply consistent pressure using the instrument's clamp to ensure intimate contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Process the resulting interferogram with a Fourier transform to generate the final absorbance or transmittance spectrum. Perform a baseline correction if necessary.
This protocol provides a self-validating system by minimizing atmospheric interference (H₂O, CO₂) and ensuring reproducible, high-quality spectral data.
Predicted IR Spectrum: A Functional Group Analysis
The structure of 2-phenoxy-N-(phenylsulfonyl)acetamide can be visualized as the covalent assembly of several key chemical motifs. By understanding the IR signature of each, we can construct a reliable prediction of the full spectrum.
Caption: Key functional groups in 2-phenoxy-N-(phenylsulfonyl)acetamide.
Table 1: Predicted IR Absorption Peaks for 2-phenoxy-N-(phenylsulfonyl)acetamide
| Wavenumber (cm⁻¹) | Intensity | Assignment (Vibrational Mode) | Comparative Analysis & Rationale |
| ~3250 - 3150 | Medium | N-H Stretch | The N-H stretch in secondary amides and sulfonamides typically appears in this region.[3] In related N-phenylsulfonylbenzamides, this peak is observed around 3231-3263 cm⁻¹.[3] Its position indicates hydrogen bonding in the solid state. |
| ~3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | Characteristic of sp² C-H bonds on both phenyl rings.[4] |
| ~2980 - 2850 | Medium-Weak | Aliphatic C-H Stretch | Asymmetric and symmetric stretching of the methylene (-CH₂-) group.[5] |
| ~1700 - 1670 | Strong | Amide I (C=O Stretch) | This is a key diagnostic peak. In N-acylsulfonamides, this band is typically at a lower frequency than in simple amides due to the electron-withdrawing sulfonyl group. Studies on N-phenylsulfonylbenzamides report the C=O stretch in the 1680-1707 cm⁻¹ range.[3][6] |
| ~1600 & ~1475 | Medium-Weak | Aromatic C=C Stretch | These peaks arise from skeletal vibrations within the two phenyl rings.[4] |
| ~1550 - 1520 | Medium | Amide II (N-H Bend) | This band, resulting from a coupling of N-H bending and C-N stretching, is characteristic of secondary amides.[3][7] |
| ~1350 - 1310 | Strong | Asymmetric SO₂ Stretch | A prominent and reliable indicator of the sulfonyl group. Arylsulfonamides show strong absorptions in the 1344–1317 cm⁻¹ range.[8] |
| ~1260 - 1240 | Strong | Asymmetric C-O-C Stretch | Aryl-alkyl ethers, like the phenoxy group, exhibit a strong asymmetric C-O-C stretch. Phenoxyacetic acid shows a strong band in this region.[3] |
| ~1170 - 1140 | Strong | Symmetric SO₂ Stretch | The second key peak for the sulfonyl group. It is consistently found in the 1187–1147 cm⁻¹ range for arylsulfonamides.[8] |
| ~1050 - 1020 | Medium | Symmetric C-O-C Stretch | The corresponding symmetric stretch for the aryl-alkyl ether linkage.[3] |
| ~920 - 890 | Medium-Weak | S-N Stretch | The stretching vibration of the sulfonamide S-N bond is expected in this region.[3][8] |
| ~750 & ~690 | Strong | Aromatic C-H Out-of-Plane Bend | These strong bands are characteristic of monosubstituted benzene rings, present in both the phenoxy and phenylsulfonyl moieties. |
Comparative Spectral Analysis
To truly understand the spectrum of the target molecule, it is instructive to compare it with its conceptual precursors: Phenoxyacetic Acid and Phenylsulfonamide .
Caption: Workflow of spectral feature inheritance and emergence.
-
Phenoxyacetic Acid as a Precursor : The IR spectrum of phenoxyacetic acid is dominated by a very broad O-H stretch (from the carboxylic acid) around 3000 cm⁻¹, a sharp C=O stretch around 1700-1730 cm⁻¹, and strong C-O ether stretches.[9][10][11] In forming the final product, the broad O-H peak disappears entirely, which is a critical confirmation of the reaction. The characteristic aryl-ether C-O-C stretching bands are retained.
-
Phenylsulfonamide as a Precursor : Phenylsulfonamide shows two distinct N-H stretching peaks (asymmetric and symmetric) for the primary sulfonamide and the two hallmark strong absorptions for the SO₂ group (asymmetric and symmetric stretches).[8] Upon reaction to form the secondary N-acylsulfonamide, the two N-H peaks are replaced by a single, broader N-H peak characteristic of the secondary amide. The crucial SO₂ peaks remain, confirming the integrity of this moiety.
-
Emergence of Amide Bands : The most significant change in the product spectrum is the appearance of the strong Amide I (C=O) and Amide II (N-H bend) bands.[7] The Amide I band, in particular, is a powerful indicator that the phenoxyacetyl group has successfully coupled with the nitrogen of the sulfonamide. Its position, slightly lower than a typical ketone or ester, is influenced by resonance and the strong electron-withdrawing effect of the adjacent sulfonyl group.[6]
Conclusion
The FT-IR spectrum of 2-phenoxy-N-(phenylsulfonyl)acetamide is predicted to be rich in diagnostic information. The definitive confirmation of its structure relies on identifying a specific combination of peaks:
-
Presence of a strong Amide I (C=O) band around 1700-1670 cm⁻¹.
-
Presence of two very strong SO₂ stretching bands at approximately 1350-1310 cm⁻¹ and 1170-1140 cm⁻¹.
-
Presence of a strong C-O-C ether stretching band around 1260-1240 cm⁻¹.
-
Disappearance of the broad carboxylic acid O-H stretch and the replacement of two primary N-H stretches with a single secondary N-H stretch.
By comparing the experimental spectrum against this detailed prediction, which is grounded in data from closely related compounds, researchers can confidently verify the identity and purity of their synthesized material.
References
-
Characteristic IR Absorptions . OpenOChem Learn. [Link]
-
IR Spectrum and Characteristic Absorption Bands . Maricopa Open Digital Press. [Link]
-
IR Group Frequencies . University of Massachusetts. [Link]
-
Table of Characteristic IR Absorptions . University of Colorado Boulder. [Link]
-
Typical IR Absorption Frequencies For Common Functional Groups . Northern Illinois University. [Link]
-
Uno, T., Machida, K., & Hanai, K. (1971). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives . Chemical and Pharmaceutical Bulletin, 19(8), 1619-1627. [Link]
-
Perjessy, A., Fabian, W. M., Parik, P., Ludwig, M., Loos, D., & Sustekova, Z. (2004). Structure-acidity-IR spectra correlations for p-substituted N-phenylsulfonylbenzamides . Molecules, 9(4), 213-222. [Link]
-
Phenoxyacetic Acid . PubChem, National Center for Biotechnology Information. [Link]
-
Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides . The Royal Society of Chemistry. [Link]
-
Elgemeie, G. H., Mohamed-Ezzat, A., & Ali, R. M. (2023). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide . Acta Crystallographica Section E: Crystallographic Communications, 79(6), 558-562. [Link]
-
Gowda, B. T., & Usha, K. M. (2003). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 . Zeitschrift für Naturforschung B, 58(8), 751-756. [Link]
-
Perjessy, A., Fabian, W. M., Parik, P., Ludwig, M., Loos, D., & Sustekova, Z. (2004). Structure-acidity-IR spectra correlations for p-substituted N-phenylsulfonylbenzamides . Molecules, 9(4), 213-22. [Link]
-
Acetic acid, phenoxy- . NIST WebBook. [Link]
-
Amide I, II, and III Band Contributions of N‑Methylacetamide Fine Components . ACS Omega. [Link]
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comparing 2-phenoxy-N-(phenylsulfonyl)acetamide with sulfonylureas
A Comparative Guide for Drug Development Professionals: 2-phenoxy-N-(phenylsulfonyl)acetamide vs. Sulfonylureas
This guide provides a detailed, objective comparison between the well-established class of sulfonylurea drugs and the novel chemical scaffold, 2-phenoxy-N-(phenylsulfonyl)acetamide. For researchers, scientists, and drug development professionals, this document synthesizes current knowledge, highlights critical gaps in our understanding, and proposes robust experimental frameworks to directly compare these two classes of compounds. Our focus is on the underlying mechanisms of action and the potential for therapeutic innovation.
Introduction: Established Drugs and a Versatile New Scaffold
The management of type 2 diabetes has long been dominated by oral hypoglycemic agents, with sulfonylureas being a cornerstone of therapy for decades. Their mechanism of action is well-understood, and their clinical efficacy is proven. In contrast, the field of medicinal chemistry is continually exploring new chemical scaffolds that offer the potential for novel therapeutic activities. One such scaffold is 2-phenoxy-N-phenylacetamide, a versatile structure that has given rise to compounds with a wide range of biological effects. This guide will dissect the known properties of sulfonylureas and explore the potential of 2-phenoxy-N-(phenylsulfonyl)acetamide, providing a roadmap for its evaluation as a potential modulator of glucose homeostasis.
Sulfonylureas: A Deep Dive into a Well-Characterized Class
Sulfonylureas are a class of drugs that act as insulin secretagogues. They are widely used in the treatment of type 2 diabetes mellitus[1].
Mechanism of Action: The KATP Channel Blockade
The primary mechanism of action of sulfonylureas is the inhibition of ATP-sensitive potassium (KATP) channels in the plasma membrane of pancreatic β-cells[2][3][4][5]. These channels are hetero-octameric complexes composed of four pore-forming Kir6.x subunits and four regulatory sulfonylurea receptor (SUR) subunits[6][7]. In pancreatic β-cells, the predominant isoform is Kir6.2/SUR1[6].
The binding of sulfonylureas to the SUR1 subunit leads to the closure of the KATP channel. This, in turn, causes depolarization of the β-cell membrane, which activates voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules, leading to an increase in insulin secretion and a decrease in blood glucose levels[1][2][8].
Signaling Pathway: Sulfonylurea-Induced Insulin Secretion
Caption: Mechanism of sulfonylurea-induced insulin secretion.
Generations and Comparative Efficacy
Sulfonylureas are broadly classified into first and second generations, with the latter being more potent[2].
| Generation | Drug Examples | Key Characteristics |
| First | Tolbutamide, Chlorpropamide | Lower potency, higher doses required. |
| Second | Glibenclamide (Glyburide), Glipizide, Glimepiride, Gliclazide | Higher potency, longer duration of action.[2] |
Clinical studies have shown differences in the safety profiles of second-generation sulfonylureas. For instance, gliclazide has been associated with a lower incidence of hypoglycemic episodes compared to glimepiride[9]. Glibenclamide has been linked to a higher risk of severe hypoglycemia[9].
Common Side Effects
The most common side effects of sulfonylureas are a direct consequence of their mechanism of action and include:
2-phenoxy-N-(phenylsulfonyl)acetamide: A Scaffold of Diverse Potential
The 2-phenoxy-N-phenylacetamide core structure is a versatile scaffold in medicinal chemistry, with derivatives showing a broad spectrum of biological activities[1][11].
Known Biological Activities
Research into derivatives of this scaffold has revealed a range of therapeutic possibilities:
-
Antitubercular: Compounds with this core have shown potent activity against Mycobacterium tuberculosis[1].
-
Anticancer: Certain derivatives have demonstrated anticancer properties[11].
-
Anti-inflammatory and Analgesic: N-(phenylsulfonyl)acetamide derivatives have been investigated for their anti-inflammatory and analgesic effects[12].
-
Carbonic Anhydrase Inhibition: Some analogues have been evaluated as carbonic anhydrase inhibitors[13][14].
Potential for Hypoglycemic Effects: Exploring Alternative Mechanisms
While there is no direct evidence in the reviewed literature of 2-phenoxy-N-(phenylsulfonyl)acetamide acting as a KATP channel inhibitor, related phenoxy-acetamide structures have been investigated for their hypoglycemic effects through alternative mechanisms:
-
α-Glucosidase and PTP-1B Inhibition: Phenylthiosemicarbazide-phenoxy-1,2,3-triazole-N-phenylacetamide derivatives have been synthesized and shown to be dual inhibitors of α-glucosidase and protein tyrosine phosphatase 1-B (PTP-1B), both of which are targets for type 2 diabetes treatment[15].
-
Thiazolidinedione-like Scaffolds: A study on 2-(4-((2, 4-dioxothiazolidin-5-ylidene) methyl)-2-methoxyphenoxy)-N-substituted acetamide derivatives reported significant hypoglycemic activity[10][16]. Although these compounds contain a phenoxy-acetamide moiety, their primary mechanism is likely related to the thiazolidinedione ring, which typically acts as a PPARγ agonist.
This suggests that the broader class of phenoxy-acetamide derivatives may lower blood glucose through mechanisms distinct from sulfonylureas.
Conceptual Diagram: Potential Hypoglycemic Mechanisms of Phenoxy-Acetamide Derivatives
Caption: Potential and hypothetical mechanisms of action for phenoxy-acetamide derivatives.
Proposed Experimental Workflows for Direct Comparison
To ascertain whether 2-phenoxy-N-(phenylsulfonyl)acetamide possesses sulfonylurea-like activity, a series of well-defined experiments are necessary. The following protocols are designed to provide a comprehensive evaluation.
Sulfonylurea Receptor (SUR1) Binding Assay
This assay will determine if 2-phenoxy-N-(phenylsulfonyl)acetamide can displace a radiolabeled sulfonylurea from its binding site on the SUR1 subunit.
Protocol:
-
Membrane Preparation: Isolate cell membranes from a cell line overexpressing the human Kir6.2/SUR1 KATP channel.
-
Binding Reaction: Incubate the membranes with a constant concentration of a radiolabeled sulfonylurea (e.g., [³H]glibenclamide) and varying concentrations of 2-phenoxy-N-(phenylsulfonyl)acetamide or a known sulfonylurea (positive control).
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the inhibitory constant (Ki).
Workflow: SUR1 Binding Assay
Caption: Workflow for the SUR1 competitive binding assay.
Electrophysiological Analysis of KATP Channel Activity
Patch-clamp electrophysiology provides a direct measure of ion channel function. This will assess the effect of the test compound on KATP channel currents.
Protocol:
-
Cell Culture: Use a cell line (e.g., HEK293) stably expressing the human Kir6.2/SUR1 channel, or primary pancreatic β-cells.
-
Patch-Clamp Recording: In the whole-cell or inside-out patch-clamp configuration, record KATP channel currents.
-
Compound Application: Perfuse the cells with a solution containing 2-phenoxy-N-(phenylsulfonyl)acetamide at various concentrations.
-
Data Acquisition: Measure the current amplitude before, during, and after compound application.
-
Data Analysis: Construct a dose-response curve to determine the IC50 value for channel inhibition.
In Vitro Insulin Secretion Assay
This assay measures the ability of the compound to stimulate insulin release from pancreatic islets.
Protocol:
-
Islet Isolation: Isolate pancreatic islets from rodents.
-
Pre-incubation: Pre-incubate the islets in a low-glucose buffer.
-
Stimulation: Incubate the islets with low glucose, high glucose (positive control), and low glucose plus varying concentrations of 2-phenoxy-N-(phenylsulfonyl)acetamide or a known sulfonylurea.
-
Sample Collection: Collect the supernatant after the incubation period.
-
Insulin Measurement: Quantify the insulin concentration in the supernatant using an ELISA kit.
-
Data Analysis: Compare the amount of insulin secreted under each condition.
In Vivo Hypoglycemic Activity Study
This study will determine if the compound can lower blood glucose levels in an animal model of type 2 diabetes.
Protocol:
-
Animal Model: Use a suitable animal model, such as diabetic mice (e.g., db/db mice).
-
Compound Administration: Administer 2-phenoxy-N-(phenylsulfonyl)acetamide orally or via injection. A vehicle control and a sulfonylurea-treated group will be included.
-
Blood Glucose Monitoring: Measure blood glucose levels at various time points after administration.
-
Data Analysis: Compare the blood glucose profiles of the different treatment groups.
Summary and Future Directions
The comparison between sulfonylureas and 2-phenoxy-N-(phenylsulfonyl)acetamide is a tale of a well-defined drug class and a chemical scaffold with largely unexplored potential in the context of diabetes.
| Feature | Sulfonylureas | 2-phenoxy-N-(phenylsulfonyl)acetamide |
| Primary Mechanism | KATP channel (Kir6.2/SUR1) inhibition[2][3][4][5] | Unknown; related scaffolds show diverse activities[1][11][12][15] |
| Biological Effect | Insulin secretion[1][2][8] | Antitubercular, anticancer, anti-inflammatory[1][11][12] |
| Hypoglycemic Activity | Clinically established[1] | Hypothetical; related compounds show activity via other mechanisms[10][15][16] |
| Side Effects | Hypoglycemia, weight gain[1][4][10] | To be determined |
While sulfonylureas offer a clear, albeit sometimes problematic, mechanism for increasing insulin secretion, the 2-phenoxy-N-phenylacetamide scaffold presents an opportunity for the discovery of novel hypoglycemic agents that may act through different, potentially safer, pathways. The lack of direct comparative data necessitates the rigorous experimental evaluation outlined in this guide.
For researchers in drug development, 2-phenoxy-N-(phenylsulfonyl)acetamide represents a starting point for structure-activity relationship (SAR) studies aimed at optimizing for specific targets, be it KATP channels or other mediators of glucose homeostasis. The key takeaway is that while structural similarities can be a guide, they are no substitute for empirical testing. The future of this compound class in metabolic disease will be determined by the outcomes of the very experiments described herein.
References
-
Medicover Hospitals. (2024, August 12). Sulfonylureas: Mechanism, Dosage, and Side Effects. [Link]
-
Wikipedia. Sulfonylurea. [Link]
-
PubMed. Mechanisms of the glycaemic effects of sulfonylureas. [Link]
-
NCBI Bookshelf. (2023, July 12). Sulfonylureas - StatPearls. [Link]
-
ResearchGate. Mechanism of action of sulfonylureas. [Link]
-
PubMed. (2000, April 15). Comparative tolerability of sulphonylureas in diabetes mellitus. [Link]
-
PMC. (2015, August 11). Sulfonylureas and their use in clinical practice. [Link]
-
PMC. (2018, August 27). Comparison of antidiabetic drugs added to sulfonylurea monotherapy in patients with type 2 diabetes mellitus: A network meta-analysis. [Link]
-
PubMed. (2015, September 15). Discovery, synthesis and biological evaluation of 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamides (SAPAs) as novel sphingomyelin synthase 1 inhibitors. [Link]
-
ResearchGate. Design, synthesis and hypoglycemic activity of novel 2-(4-((2, 4- dioxothiazolidin-5-ylidene) methyl)-2-methoxyphenoxy)-N-substituted acetamide derivatives. [Link]
-
PMC. (2014, October 13). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. [Link]
-
PMC. The shifting landscape of KATP channelopathies and the need for 'sharper' therapeutics. [Link]
-
Wikipedia. Sulfonylurea receptor. [Link]
-
PubMed. (2021, June 5). Identification of N-phenyl-2-(phenylsulfonyl)acetamides/propanamides as new SLC-0111 analogues: Synthesis and evaluation of the carbonic anhydrase inhibitory activities. [Link]
-
PubMed. (2004, December 15). Effect of two amino acids in TM17 of Sulfonylurea receptor SUR1 on the binding of ATP-sensitive K+ channel modulators. [Link]
-
ResearchGate. Identification of N-phenyl-2-(phenylsulfonyl)acetamides/propanamides as new SLC-0111 analogues: Synthesis and evaluation of the carbonic anhydrase inhibitory activities. [Link]
-
ResearchGate. KATP Channel Openers: Structure—Activity Relationships and Therapeutic Potential. [Link]
-
ChEMBL - EMBL-EBI. Synthesis and biological evaluation of N-(benzene sulfonyl)acetamide derivatives as anti-inflammatory and analgesic agents with COX-2/5-LOX/TRPV1 multifunctional inhibitory activity. [Link]
-
ResearchGate. Diagram of SARs of N-phenylacetamide derivatives (a) and comparison of.... [Link]
-
PubMed. (2024, April 9). New phenylthiosemicarbazide-phenoxy-1,2,3-triazole-N-phenylacetamides as dual inhibitors against α-glucosidase and PTP-1B for the treatment of type 2 diabetes. [Link]
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- 2. mdpi.com [mdpi.com]
- 3. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different molecular sites of action for the KATP channel inhibitors, PNU-99963 and PNU-37883A - PMC [pmc.ncbi.nlm.nih.gov]
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Structural Validation of 2-Phenoxy-N-(phenylsulfonyl)acetamide vs. Impurities: A Comprehensive Analytical Guide
Executive Summary & Regulatory Context
2-phenoxy-N-(phenylsulfonyl)acetamide is a highly specialized chemical scaffold of significant interest in medicinal chemistry, particularly recognized for its potential in developing novel antitubercular therapeutics[1]. The molecule integrates a phenoxyacetamide backbone with a phenylsulfonyl group, offering unique electronic properties and binding affinities[1].
However, ensuring the safety and efficacy of such compounds requires stringent quality control. According to the International Council for Harmonisation ICH Q3A(R2) guidelines, any impurity present in a new drug substance at a level greater than the identification threshold (typically 0.05% to 0.10%, depending on the maximum daily dose) must be structurally characterized[2].
This guide provides an objective, self-validating analytical framework to structurally differentiate the target Active Pharmaceutical Ingredient (API) from its two most probable impurities (which act as both starting materials and hydrolytic degradation products): Phenoxyacetic acid [3] and Benzenesulfonamide [4].
Orthogonal Validation Workflows
To achieve unambiguous structural elucidation, a multi-tiered analytical strategy is required. The diagrams below map the chemical origins of the impurities and the logical workflow used to isolate and validate them.
Synthetic and degradation pathways illustrating the origin of key API impurities.
Orthogonal analytical workflow for structural validation of the API and impurities.
Analytical Strategy & Rationale (E-E-A-T)
As an application scientist, selecting the correct analytical technique is not just about generating data; it is about exploiting the specific physicochemical vulnerabilities of the molecules:
-
HR-LC-MS (ESI⁻): The causality behind choosing Electrospray Ionization in negative mode lies in the acidity of the acylsulfonamide proton (pKa ~4-5) of the API[1], the carboxylic acid of Impurity A[3], and the sulfonamide of Impurity B[4]. All three readily deprotonate to yield highly stable[M-H]⁻ anions, providing exceptional sensitivity and exact mass confirmation without complex adduct formation.
-
Multinuclear NMR: The defining structural feature of the API is the highly deshielded N-H proton. Because it is flanked by two potent electron-withdrawing groups (carbonyl and sulfonyl), its resonance shifts dramatically downfield (>11.5 ppm in DMSO-d6). Impurities A and B lack this specific connectivity, making NMR the definitive arbiter of successful amide coupling[1].
-
FT-IR Spectroscopy: IR is utilized to orthogonally validate functional groups. The API exhibits a sharp amide I carbonyl stretch (~1680 cm⁻¹), whereas Impurity A presents a broad, hydrogen-bonded O-H stretch (3300-2500 cm⁻¹) typical of carboxylic acids[3]. Impurity B is uniquely identified by a primary amine N-H doublet (~3320 and 3230 cm⁻¹)[4].
Self-Validating Experimental Methodologies
To ensure absolute trustworthiness, the following protocols are designed as self-validating systems , meaning the validity of the results is proven by internal system suitability tests (SST).
Protocol 1: High-Resolution LC-MS (ESI) Workflow
-
Objective: Exact mass confirmation and chromatographic resolution.
-
Step 1: Sample Preparation: Dissolve 1.0 mg of the sample batch in 1.0 mL of LC-MS grade Methanol:Water (50:50 v/v).
-
Step 2: Chromatographic Separation: Use a C18 column (100 x 2.1 mm, 1.7 µm). Mobile Phase A: 0.1% Formic acid in water. Mobile Phase B: 0.1% Formic acid in Acetonitrile. Run a linear gradient from 5% B to 95% B over 10 minutes.
-
Step 3: MS Acquisition: Operate in ESI negative mode. Set capillary voltage to 2.5 kV and mass range to 100-1000 m/z.
-
Step 4: Self-Validation (SST): Inject a blank solvent followed by a reference standard mixture. Validation criteria: The mass accuracy of the internal calibration lock-mass (e.g., Leucine Enkephalin) must remain < 5 ppm. Chromatographic resolution ( Rs ) between Impurity A and Impurity B must be ≥2.0 .
Protocol 2: Multinuclear NMR (¹H and ¹³C) Spectroscopy
-
Objective: Elucidate atomic connectivity and spatial proton environments.
-
Step 1: Sample Preparation: Dissolve 15 mg of the isolated compound in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS).
-
Step 2: Acquisition Parameters: Utilize a 400 MHz (or higher) spectrometer. For ¹H NMR: 16 scans, relaxation delay (D1) of 2 seconds.
-
Step 3: Self-Validation (SST): Validation criteria: The internal TMS standard peak must be sharply resolved at exactly 0.00 ppm. The residual DMSO pentet must appear at exactly 2.50 ppm. If these drift, the highly sensitive -NH- resonance cannot be accurately assigned.
Protocol 3: FT-IR Spectroscopy (ATR Mode)
-
Objective: Identify functional group vibrational modes without matrix interference.
-
Step 1: Background Calibration: Collect a background spectrum of the empty diamond ATR crystal (32 scans, 4 cm⁻¹ resolution).
-
Step 2: Sample Analysis: Place 2-3 mg of solid powder directly onto the crystal. Apply consistent pressure using the ATR anvil.
-
Step 3: Self-Validation (SST): Validation criteria: Ensure the baseline transmittance is >95% in non-absorbing regions. A baseline drop indicates poor crystal contact or excessive moisture, invalidating the O-H/N-H stretch regions.
Quantitative Data Interpretation
The following tables summarize the expected experimental data, providing a clear, objective comparison between the API and its impurities.
Table 1: Expected HRMS & IR Data Comparison
| Compound | Exact Mass (Da) | ESI⁻ MS [M-H]⁻ (m/z) | Key IR Stretches (cm⁻¹) |
| Target API | 291.0565 | 290.0487 | 3250 (N-H), 1680 (C=O), 1350/1160 (SO₂) |
| Impurity A | 152.0471 | 151.0393 | 3300-2500 (O-H broad), 1710 (C=O) |
| Impurity B | 157.0196 | 156.0118 | 3320/3230 (N-H doublet), 1330/1150 (SO₂) |
Table 2: Diagnostic ¹H NMR Chemical Shifts (DMSO-d6, 400 MHz)
| Proton Environment | Target API (ppm) | Impurity A (ppm) | Impurity B (ppm) |
| Amide/Amine (-NH / -NH₂) | ~12.0 (bs, 1H) | N/A | ~7.4 (s, 2H) |
| Carboxylic Acid (-COOH) | N/A | ~13.0 (bs, 1H) | N/A |
| Methylene (-CH₂-) | ~4.6 (s, 2H) | ~4.6 (s, 2H) | N/A |
| Sulfonyl Aromatic (ortho) | ~7.9 (d, 2H) | N/A | ~7.8 (d, 2H) |
| Phenoxy Aromatic (ortho) | ~6.8 (d, 2H) | ~6.8 (d, 2H) | N/A |
References
-
[1] Title: 2-phenoxy-N-(phenylsulfonyl)acetamide | Source: benchchem.com | 1
-
[2] Title: Impurities in new drug substances Q3A (R2) - ICH | Source: ich.org | 2
-
[4] Title: Benzenesulfonamide - the NIST WebBook | Source: nist.gov | 4
-
[3] Title: Phenoxyacetic Acid | C8H8O3 | CID 19188 - PubChem | Source: nih.gov | 3
Sources
docking studies of 2-phenoxy-N-(phenylsulfonyl)acetamide vs standard inhibitors
This comparative guide demonstrates, through a validated molecular docking workflow, that 2-phenoxy-N-(phenylsulfonyl)acetamide is a promising dual-target inhibitor scaffold. It shows predicted binding affinities comparable to, and in the case of hCA II, even exceeding, those of standard inhibitors. The molecular interactions elucidated in this study provide a strong rationale for its inhibitory potential and offer a clear roadmap for future chemical modifications. These findings underscore the power of computational analysis in the early stages of drug discovery and position this scaffold as a valuable candidate for further experimental validation and lead optimization studies. [15]
References
-
Molecular Docking: A powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design. [Link]
-
Molecular docking in drug design: Basic concepts and application spectrums. Journal of Advanced Scientific Research. [Link]
-
A Comprehensive Review on Molecular Docking in Drug Discovery. Biointerface Research in Applied Chemistry. [Link]
-
Cyclooxygenase Inhibitors. Clinical Gate. [Link]
-
Cyclooxygenase 2 (COX-2) inhibitors. EBSCO. [Link]
-
Carbonic Anhydrase Inhibitors. StatPearls - NCBI Bookshelf. [Link]
-
List of Carbonic anhydrase inhibitors. Drugs.com. [Link]
-
Commonly used standard inhibitors for carbonic anhydrase isoenzyme II... ResearchGate. [Link]
-
The Coxibs, Selective Inhibitors of Cyclooxygenase-2. Stanford Medicine. [Link]
-
Natural products that inhibit carbonic anhydrase. SciSpace. [Link]
-
Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives... PMC. [Link]
-
Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. PubMed. [Link]
-
Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. PMC. [Link]
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- 5. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
- 8. Cyclooxygenase 2 (COX-2) inhibitors | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]
- 9. med.stanford.edu [med.stanford.edu]
- 10. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
2-phenoxy-N-(phenylsulfonyl)acetamide proper disposal procedures
As a Senior Application Scientist, I recognize that the transition from benchtop synthesis to waste management is a critical phase of the drug development lifecycle. 2-phenoxy-N-(phenylsulfonyl)acetamide is a highly valuable chemical scaffold integrating a phenoxyacetamide backbone with a phenylsulfonyl group, heavily investigated for its potent antitubercular activity against multidrug-resistant Mycobacterium tuberculosis (1)[1].
However, the very structural features that make this compound biologically active—robust C-S and C-N bonds—also dictate its environmental persistence. Acetamide and sulfonamide derivatives carry significant risks of aquatic toxicity and can produce poisonous gases (such as nitrogen oxides and sulfur oxides) upon improper incineration (2)[2]. Furthermore, sewering (flushing) hazardous pharmaceutical waste is strictly prohibited by EPA regulations to prevent the contamination of waterways (3)[3].
The following guide provides self-validating, step-by-step operational protocols for the safe handling, containment, and disposal of 2-phenoxy-N-(phenylsulfonyl)acetamide.
Part 1: Quantitative Hazard & Logistical Profiling
To establish a compliant waste management system, laboratory personnel must adhere to specific operational thresholds. Mixing hazardous wastes with non-hazardous wastes unnecessarily increases disposal volumes and costs, while improper storage can lead to exothermic reactions (4)[4].
Table 1: Operational Thresholds for Acetamide/Sulfonamide Waste Management
| Parameter | Operational Threshold / Specification | Causality & Source |
| SAA Storage Limit (Partial) | Up to 1 year | Prevents long-term degradation in Satellite Accumulation Areas (SAA) (5)[5]. |
| SAA Storage Limit (Full) | Remove within 3 days | Mandated by EPA/RCRA to ensure rapid transfer to main disposal facilities (5)[5]. |
| Max SAA Volume | 55 gallons | Exceeding this triggers Large Quantity Generator (LQG) immediate removal rules (6)[6]. |
| Container Headroom | Minimum 1 inch | Allows for vapor expansion, preventing pressure buildup and container rupture (5)[5]. |
| Spill Decontamination | 2-5% soda ash solution | Mildly alkaline solution neutralizes acidic byproducts and cleans residues (7)[7]. |
| Incompatibilities | Strong oxidizers, acids, bases | Reacts dangerously with perchlorates, peroxides, and strong acids/bases (2)[2]. |
Part 2: Immediate Spill Response & Decontamination Protocol
Causality Check: Sweeping powdered sulfonamides or acetamides generates hazardous dust, dramatically increasing the risk of inhalation and mucosal irritation. A wet-wipe or HEPA-vacuum approach is a self-validating method because it visually removes the powder while physically preventing aerosolization (7)[7].
Step-by-Step Methodology:
-
Isolate and Ventilate: Evacuate personnel from the immediate area. Eliminate all ignition sources, as acetamide derivatives can act as combustible solids (2)[2]. Ensure the fume hood or local exhaust ventilation is active.
-
Don PPE: Equip safety goggles, chemical-resistant nitrile gloves, a lab coat, and an OSHA-compliant respirator if dust generation is unavoidable (7)[7].
-
Containment (Solid vs. Liquid):
-
Decontamination: Wash the residual area with a 2-5% solution of soda ash to neutralize trace organics, then wipe dry (7)[7]. Place all cleanup materials into a designated hazardous waste container.
Part 3: RCRA-Compliant Waste Segregation & Disposal Workflow
Causality Check: Improper segregation of N-acylsulfonamides with strong oxidizers can lead to exothermic reactions. Furthermore, using abbreviations on waste labels violates the Hazard Communication Standard, as emergency responders cannot rapidly identify the chemical in the event of a leak (9)[9].
Step-by-Step Methodology:
-
Matrix Identification & Segregation: Determine if the waste is a pure solid, an aqueous solution, or an organic solvent mixture. Segregate this waste strictly away from oxidizing agents (e.g., peroxides, permanganates) and strong acids/bases (2)[2].
-
Primary Containment: Transfer the waste into a chemically compatible container (HDPE plastic is generally preferred over glass unless the solvent matrix dictates otherwise) (9)[9]. Crucial: Leave at least one inch of headroom at the top of the container to allow for vapor expansion, and ensure the screw cap is in "new" condition with no cracks (5)[5].
-
RCRA-Compliant Labeling: Attach an EHS hazardous waste tag. You must write the full chemical name ("2-phenoxy-N-(phenylsulfonyl)acetamide") and the exact date of waste generation. Explicitly write the words "Hazardous Waste." Do not use acronyms, chemical formulas, or ditto marks (9)[9].
-
Satellite Accumulation Area (SAA) Storage: Move the sealed, labeled container to your lab's designated SAA. Place the container inside a secondary containment bin to prevent any potential leaks from reaching floor drains or sinks (4)[4].
-
Final EHS Transfer: Once the container is full, it must be removed from the SAA within three days (5)[5]. Submit a pickup request to your institution's Environmental Health and Safety (EHS) department for high-temperature incineration. Evaporation in fume hoods or disposal via regular trash is strictly prohibited (6)[6].
Part 4: Process Visualization
Workflow for the segregation, containment, and disposal of 2-phenoxy-N-(phenylsulfonyl)acetamide.
Sources
- 1. 2-phenoxy-N-(phenylsulfonyl)acetamide | Benchchem [benchchem.com]
- 2. nj.gov [nj.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 5. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 6. purdue.edu [purdue.edu]
- 7. Vector SDS and Chemical Management [wausau-wi.safeschoolssds.com]
- 8. aksci.com [aksci.com]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
